GSK2292767
描述
Structure
3D Structure
属性
IUPAC Name |
N-[5-[4-[5-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28)/t14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPPCTVKHDVIQ-GASCZTMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254036-66-2 | |
| Record name | GSK-2292767 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2292767 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4E8NZ73C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of GSK2292767 in Leukocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2292767 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key signaling node predominantly expressed in leukocytes.[1][2] This targeted action makes this compound a significant modulator of immune cell function, with therapeutic potential in inflammatory and respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound in leukocytes, detailing its molecular interactions, downstream signaling effects, and impact on various immune cell functions. Quantitative data are summarized, and conceptual diagrams of key pathways and experimental workflows are provided.
Introduction: The Role of PI3Kδ in Leukocyte Signaling
The class IA phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling. The PI3Kδ isoform is highly enriched in leukocytes, making it a prime therapeutic target for modulating the immune system while potentially minimizing off-target effects in other tissues.[2][5] Upon activation by various cell surface receptors, including B-cell receptors, T-cell receptors, and cytokine receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 recruits downstream effectors containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane, initiating a cascade of signaling events that regulate a wide array of leukocyte functions. These functions include proliferation, differentiation, survival, migration, and effector functions like cytokine release and antibody production.[5]
This compound: A Potent and Selective PI3Kδ Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the PI3Kδ isoform. This selectivity is crucial for a favorable therapeutic window, minimizing the side effects associated with the inhibition of other PI3K isoforms that are more ubiquitously expressed and involved in essential cellular processes like glucose metabolism (PI3Kα and PI3Kβ).
Quantitative Data on Potency and Selectivity
The following table summarizes the key quantitative metrics for this compound's inhibitory activity.
| Parameter | Value | Species/System | Reference |
| pIC50 for PI3Kδ | 10.1 | In vitro enzymatic assay | [1][2] |
| Selectivity over other PI3K isoforms | >500-fold | In vitro enzymatic assays | [1] |
| Selectivity over other kinases | >100-fold | Kinase panel screening | [4] |
| pIC50 for IFNγ production inhibition | 8.7 | Human lung parenchyma assay | [4] |
| pIC50 for IL-2 production inhibition | 8.5 | Human lung parenchyma assay | [4] |
| ED50 for eosinophil recruitment inhibition | 35 µg/kg | Brown Norway rat acute OVA model | [1][4] |
Mechanism of Action in Leukocyte Subsets
By inhibiting PI3Kδ, this compound effectively dampens the PIP3-mediated signaling cascade in various leukocyte populations, leading to a broad range of anti-inflammatory effects.
B-Lymphocytes
PI3Kδ is critical for B-cell development, activation, and function.[5] Inhibition by this compound is expected to attenuate B-cell receptor (BCR) signaling, thereby reducing B-cell proliferation, differentiation into plasma cells, and antibody production. This makes it a potential therapeutic for antibody-mediated autoimmune diseases.
T-Lymphocytes
In T-cells, PI3Kδ signaling downstream of the T-cell receptor (TCR) and co-stimulatory molecules is essential for their activation, proliferation, and differentiation into effector T-cell subsets (e.g., Th1, Th2, Th17).[5] this compound has been shown to inhibit the production of T-cell-derived cytokines such as IFNγ and IL-2 in human lung tissue.[4] This suggests that this compound can modulate T-cell-mediated immune responses.
Myeloid Cells (Neutrophils, Eosinophils, Macrophages, and Mast Cells)
PI3Kδ plays a significant role in the function of various myeloid cells.[5]
-
Neutrophils: PI3Kδ is involved in neutrophil migration, adhesion, and the oxidative burst.[5]
-
Eosinophils: this compound has demonstrated efficacy in reducing eosinophil recruitment in a rat model of Th2-driven lung inflammation, a key feature of asthma.[1][2][4]
-
Mast Cells: PI3Kδ is implicated in mast cell maturation and degranulation, a critical process in allergic responses.[5]
-
Macrophages: PI3Kδ signaling is involved in immune complex-mediated macrophage activation.[5]
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. Phosphoinositide 3-kinase delta (PI3Kδ) in leukocyte signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translation of Inhaled Drug Optimization Strategies into Clinical Pharmacokinetics and Pharmacodynamics Using GSK2292767A, a Novel Inhaled Phosphoinositide 3-Kinase δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The PI3K Delta Signaling Pathway and GSK2292767: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway and the selective inhibitor GSK2292767. This document details the core mechanism of the PI3Kδ pathway, its crucial role in the immune system, and the pharmacological profile of this compound, a potent and selective inhibitor developed for respiratory diseases.[1][2] The guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development applications.
The PI3K Delta Signaling Pathway: A Core Component of Immune Cell Function
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling.[3] The class I PI3K delta (PI3Kδ) isoform is predominantly expressed in leukocytes, including B cells, T cells, neutrophils, and mast cells, making it a key regulator of the immune system.[4][5]
Upon activation by various cell surface receptors, such as B-cell receptors (BCR), T-cell receptors (TCR), and cytokine receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 recruits and activates downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[7] The activation of Akt triggers a cascade of downstream signaling events that regulate essential cellular processes in immune cells, including:
-
Cell Growth and Proliferation: Crucial for the clonal expansion of lymphocytes upon antigen recognition.[6]
-
Cell Survival: Promotes cell survival by inhibiting apoptosis.[3]
-
Differentiation and Activation: Governs the maturation and functional activation of various immune cell types.[6]
-
Cytokine Production: Regulates the secretion of inflammatory mediators.[4]
Dysregulation of the PI3Kδ signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as in hematological malignancies.[4][6] This has made PI3Kδ an attractive therapeutic target for the development of selective inhibitors.
Caption: The PI3K Delta Signaling Pathway.
This compound: A Potent and Selective PI3Kδ Inhibitor
This compound is a novel, potent, and highly selective inhibitor of PI3Kδ.[1][8] It was developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) via inhalation.[1][2]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the PI3Kδ catalytic subunit (p110δ). By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the activation of Akt and its downstream effectors, ultimately modulating the inflammatory response driven by immune cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic/pharmacodynamic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| PI3Kδ Potency (pIC50) | 10.1 | [8] |
| Selectivity vs. other PI3K isoforms | >500-fold | [9] |
| Selectivity vs. other kinases | >100-fold | [1] |
| IFNγ Production Inhibition (pIC50) | 8.7 | [1] |
| IL-2 Production Inhibition (pIC50) | 8.5 | [1] |
Table 2: Preclinical Pharmacokinetics of this compound in Rats
| Parameter | Value | Reference |
| Clearance | 50 mL/min/kg | [1] |
| Oral Bioavailability (F) | < 2% | [1][8] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Lung Inflammation
| Parameter | Value | Reference |
| Eosinophil Recruitment Inhibition (ED50) | 35 µg/kg | [8] |
| Eosinophilia Reduction in Murine PD Model | 63% | [10][11] |
Table 4: Clinical Pharmacokinetics and Pharmacodynamics of GSK2292767A (Inhaled)
| Parameter | Finding | Reference |
| Plasma Exposure | Linear increase with dose | [10][11] |
| Accumulation (14-day repeat dosing) | Marginal | [10][11] |
| PIP3 Reduction in Sputum (3h post-dose) | 27% (90% CI: 15%, 37%) | [10][11] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PI3Kδ inhibitors like this compound.
PI3Kδ Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay measures the kinase activity of PI3Kδ by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant PI3Kδ (p110δ/p85α) enzyme
-
PIP2 substrate
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Reagent Preparation: Prepare PI3K Reaction Buffer, ATP, and PIP2 substrate according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Kinase Reaction:
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kδ activity. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a PI3Kδ Kinase Activity Assay.
Phospho-Akt (p-Akt) Western Blot Assay
This assay is used to assess the inhibition of the PI3Kδ pathway in a cellular context by measuring the phosphorylation of its downstream effector, Akt.
Materials:
-
Immune cells (e.g., B cells, T cells)
-
Cell culture medium and reagents
-
This compound or other test inhibitors
-
Stimulant (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture immune cells to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to activate the PI3Kδ pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the p-Akt antibodies.
-
Re-probe the membrane with an antibody against total Akt to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay
This assay measures the effect of PI3Kδ inhibition on the proliferation of immune cells.
Materials:
-
Immune cells
-
Cell culture medium and reagents
-
This compound or other test inhibitors
-
Proliferation stimulus (e.g., mitogens, antigens)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT, or CFSE)
-
96-well plates
-
Plate reader or flow cytometer
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed immune cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells.
-
Stimulation: Add a proliferation stimulus to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours).
-
Assay:
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate to lyse the cells and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 value for the inhibition of proliferation.
Conclusion
The PI3Kδ signaling pathway is a critical regulator of immune cell function, and its dysregulation is associated with a range of diseases. This compound is a potent and selective inhibitor of PI3Kδ with a well-characterized pharmacological profile. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on PI3Kδ-targeted therapies. A thorough understanding of the pathway and the tools to study its inhibition are essential for the continued development of novel and effective treatments for immune-mediated disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K (p110δ/p85α) Protocol [promega.jp]
- 4. promega.es [promega.es]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Translation of Inhaled Drug Optimization Strategies into Clinical Pharmacokinetics and Pharmacodynamics Using GSK2292767A, a Novel Inhaled Phosphoinositide 3-Kinase δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Development of GSK2292767: A Potent and Selective PI3Kδ Inhibitor
An In-depth Technical Guide
This technical guide details the discovery and development history of GSK2292767, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Developed by GlaxoSmithKline, this compound was investigated as a potential inhaled treatment for respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). This document outlines the medicinal chemistry efforts, preclinical pharmacology, and the clinical development trajectory of this compound.
Discovery and Lead Optimization
The development of this compound stemmed from a lead optimization program aimed at identifying potent and selective PI3Kδ inhibitors suitable for inhaled delivery. The research, detailed in the Journal of Medicinal Chemistry in 2015, describes the optimization of a novel indazole series of compounds.
The starting point for the optimization was a lead compound that, through structure-based design and a focus on PI3Kδ potency, isoform selectivity, and pharmacokinetic properties suitable for inhalation, led to the identification of two clinical candidates: nemiralisib (GSK2269557) and this compound.
This compound emerged as a highly potent and selective inhibitor of PI3Kδ, with a pIC50 of 10.1 and over 500-fold selectivity against other PI3K isoforms.[1] Preclinical studies demonstrated its potential for treating respiratory diseases.
Preclinical Development
In Vitro Pharmacology
This compound's potency and selectivity were characterized through a series of in vitro assays. The key findings are summarized in the table below.
| Parameter | Value | Reference |
| pIC50 (PI3Kδ) | 10.1 | [1] |
| Selectivity vs. other PI3K isoforms | >500-fold | [1] |
In Vivo Pharmacology and Pharmacokinetics
The in vivo efficacy of this compound was evaluated in a Brown Norway rat model of acute ovalbumin-induced Th2-driven lung inflammation. In this model, this compound demonstrated a dose-dependent inhibition of eosinophil recruitment to the lungs, with an ED50 of 35 μg/kg.[1]
Pharmacokinetic studies in rats revealed that this compound has a high clearance (50 mL/min/kg) and low oral bioavailability (<2%).[1] These properties are desirable for an inhaled therapeutic, as they minimize systemic exposure and potential side effects.
Clinical Development
This compound progressed to Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans. A key study was a first-time-in-human, single and repeat dose study in healthy volunteers who smoke (NCT03045887). This study aimed to evaluate the safety and pharmacokinetic profile of inhaled this compound.
While the specific results of this clinical trial have not been detailed in peer-reviewed publications, the broader context of GlaxoSmithKline's strategic pipeline review in the late 2010s provides insight into the compound's ultimate fate.
Discontinuation of Development
The development of this compound was discontinued. While a specific, official statement detailing the reasons for the discontinuation of this compound is not publicly available, it occurred during a period of significant strategic realignment at GlaxoSmithKline. In 2019, the company announced the termination of several respiratory programs as part of a broader R&D focus shift towards oncology and immunology. Among the discontinued assets was the structurally related PI3Kδ inhibitor, nemiralisib (GSK2269557). This strategic shift, rather than specific safety or efficacy concerns with this compound, is the likely reason for the cessation of its development.
Signaling Pathway and Experimental Workflow
PI3Kδ Signaling Pathway
The PI3Kδ signaling pathway plays a crucial role in the activation and function of leukocytes, which are key drivers of inflammation in respiratory diseases like asthma and COPD. This compound, by selectively inhibiting PI3Kδ, was designed to interrupt this inflammatory cascade.
Drug Discovery and Development Workflow
The development of this compound followed a classical drug discovery and development path, from initial hit identification to preclinical and early clinical evaluation.
The Role of PI3K in Bordetella pertussis Pathogenesis: An Indirect Connection
While this compound was developed for non-infectious respiratory diseases, the user's query included an interest in Bordetella pertussis tracheal cytotoxin. It is important to clarify that there is no evidence to suggest this compound was developed to inhibit this bacterial toxin directly.
However, the PI3K pathway is implicated in the pathogenesis of Bordetella pertussis, the causative agent of whooping cough. Research has shown that the PI3K pathway is involved in the adherence of Bordetella pertussis to human monocytes. Specifically, the bacterial surface protein, filamentous haemagglutinin (FHA), interacts with host cell integrins, leading to the activation of PI3K. This activation enhances the binding of the bacteria to immune cells. Therefore, while not a direct target for an anti-toxin therapy, the PI3K pathway does play a role in the initial stages of Bordetella pertussis infection.
Conclusion
This compound was a potent and selective PI3Kδ inhibitor that showed promise in preclinical models of respiratory inflammation. Its development progressed to Phase 1 clinical trials but was ultimately discontinued, likely as a result of a strategic shift in GlaxoSmithKline's R&D focus rather than specific findings related to the molecule itself. The story of this compound highlights the complex interplay of scientific discovery, clinical evaluation, and corporate strategy in the pharmaceutical industry.
References
In-Depth Technical Guide to GSK2292767: A Potent and Selective PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2292767 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for the activation, differentiation, and proliferation of leukocytes, making PI3Kδ a compelling therapeutic target for a range of inflammatory and autoimmune diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] Developed as a potential inhaled therapeutic, this compound has demonstrated significant efficacy in preclinical models of airway inflammation. This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is a novel indazole derivative with a complex molecular architecture designed for high potency and selectivity for the PI3Kδ isoform.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide |
| SMILES | CS(=O)(=O)NC1=C(OC)N=CC(C2=CC3=C(C=C2)NN=C3C4=CN=C(O4)CN5C--INVALID-LINK--O--INVALID-LINK--C5)=C1 |
| Molecular Formula | C24H28N6O5S |
| Molecular Weight | 512.59 g/mol |
| CAS Number | 1254036-66-2 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| LogP (calculated) | 4.36 | [4] |
| pKa | Data not available | |
| Solubility | Soluble in DMSO (~100 mg/mL); Insoluble in water and ethanol. | [5] |
| Appearance | Light yellow to yellow solid |
Table 3: Pharmacological and In Vivo Properties of this compound
| Property | Value | Species |
| pIC50 (PI3Kδ) | 10.1 | |
| Selectivity | >500-fold over other PI3K isoforms | |
| In Vivo Clearance | 50 mL/min/kg | Rat |
| Oral Bioavailability (F) | < 2% | Rat |
| ED50 (eosinophil recruitment) | 35 µg/kg | Brown Norway Rat |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the PI3Kδ enzyme, which is predominantly expressed in leukocytes. This inhibition disrupts the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival. By blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), this compound prevents the downstream activation of Akt and subsequent signaling events that drive inflammatory responses.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
PI3Kδ Enzyme Activity Assay
This protocol describes a typical biochemical assay to determine the inhibitory activity of this compound against the PI3Kδ enzyme.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the assay buffer, PI3Kδ enzyme, and PIP2 substrate.
-
Add the master mix to the wells containing the compound.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Brown Norway Rat Acute Ovalbumin (OVA) Model of Th2-Driven Lung Inflammation
This in vivo model is used to assess the efficacy of this compound in a disease-relevant model of allergic airway inflammation.[1]
Caption: Experimental workflow for the Brown Norway rat OVA-induced airway inflammation model.
Procedure:
-
Sensitization:
-
On day 0, sensitize male Brown Norway rats by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).
-
On day 14, administer a booster i.p. injection of OVA in alum.
-
-
Challenge and Treatment:
-
On day 21, one hour prior to the OVA challenge, administer this compound (or vehicle control) via the desired route (e.g., intratracheal instillation for inhaled delivery).
-
Challenge the sensitized rats with an intranasal or aerosolized solution of OVA. A control group of sensitized animals is challenged with saline.
-
-
Analysis:
-
Twenty-four hours after the OVA challenge, euthanize the animals.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of saline into the lungs.
-
Determine the total number of cells in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
The supernatant of the BAL fluid can be used for measuring cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.
-
-
Data Interpretation:
-
Compare the number of inflammatory cells, particularly eosinophils, in the BAL fluid of this compound-treated animals to the vehicle-treated group to determine the extent of inhibition of the inflammatory response.
-
Conclusion
This compound is a potent and highly selective PI3Kδ inhibitor with demonstrated efficacy in preclinical models of respiratory inflammation. Its well-defined mechanism of action, targeting a key pathway in leukocyte function, makes it a valuable tool for research and a promising candidate for the development of novel anti-inflammatory therapies. The detailed protocols provided in this guide offer a foundation for the further investigation and characterization of this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. An Inhaled PI3Kδ Inhibitor Improves Recovery in Acutely Exacerbating COPD Patients: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
GSK2292767: A Technical Overview for Researchers
An In-depth Guide to the Potent and Selective PI3Kδ Inhibitor
This technical guide provides a comprehensive overview of GSK2292767, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound, particularly in the context of inflammatory and respiratory diseases.
Core Compound Data
This compound is a small molecule inhibitor that has been investigated for its role in modulating inflammatory pathways. Key identifying information and physicochemical properties are summarized in the table below.
| Parameter | Value | Source(s) |
| CAS Number | 1254036-66-2 | [1] |
| Molecular Weight | 512.58 g/mol | [1] |
| Molecular Formula | C24H28N6O5S | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a highly potent and selective inhibitor of PI3Kδ, an enzyme predominantly expressed in leukocytes.[2] PI3Kδ plays a crucial role in the PI3K/Akt/mTOR signaling cascade, a key pathway regulating cell proliferation, survival, and inflammation. By selectively targeting PI3Kδ, this compound can effectively modulate immune cell function with potentially fewer off-target effects compared to broader PI3K inhibitors.
The inhibitory action of this compound on PI3Kδ disrupts the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1), leading to the attenuation of the inflammatory response.
Key Experimental Protocol: Ovalbumin-Induced Airway Inflammation in Brown Norway Rats
A pivotal preclinical model used to evaluate the efficacy of this compound is the ovalbumin (OVA)-induced allergic airway inflammation model in Brown Norway rats. This model recapitulates key features of human asthma, including eosinophilic inflammation.
Objective: To assess the in vivo efficacy of this compound in reducing airway inflammation.
Materials:
-
Male Brown Norway rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)3) as an adjuvant
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound
Experimental Workflow:
Methodology:
-
Sensitization: On day 0, rats are sensitized via an intraperitoneal injection of OVA emulsified in aluminum hydroxide. A booster injection is administered on day 14 to enhance the immune response.[3]
-
Challenge: On day 21, sensitized rats are challenged with an aerosolized solution of OVA for a specified duration to induce an inflammatory response in the lungs.[4]
-
Treatment: this compound or a vehicle control is administered to the rats, typically via inhalation or intratracheal instillation, at a predetermined time before the OVA challenge.
-
Analysis: Twenty-four hours post-challenge, the animals are euthanized.[5] Bronchoalveolar lavage fluid (BALF) is collected to perform total and differential leukocyte counts, with a particular focus on eosinophils.[5] Lung tissues may also be collected for histological analysis to assess the extent of cellular infiltration and other pathological changes.[3]
In Vivo Efficacy
In the Brown Norway rat model of OVA-induced lung inflammation, this compound has demonstrated significant efficacy in reducing the recruitment of eosinophils to the lungs. This provides strong preclinical evidence for its potential as a therapeutic agent for eosinophil-driven respiratory diseases such as asthma.[1]
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kδ in inflammatory processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting the PI3Kδ signaling pathway. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute their own investigations into the effects of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effect of age on allergen-induced structural airway changes in brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization and biomarker identification in the Brown Norway model of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Potency and Isoform Selectivity
An In-Depth In Vitro Characterization of GSK2292767
This technical guide provides a detailed overview of the in vitro pharmacological profile of this compound, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] Developed for the potential treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), this compound has been characterized through a series of enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action.[3][4]
This compound is a highly potent inhibitor of PI3Kδ, demonstrating significant selectivity over other Class I PI3K isoforms.[1][5] This selectivity is a critical attribute, as the PI3Kδ isoform is highly enriched in leukocytes, making it a key target for inflammatory conditions.[3] The compound's inhibitory activity has been quantified to showcase its preference for the delta isoform.
Table 1: In Vitro Inhibitory Potency of this compound against PI3K Isoforms
| Target | Potency (pIC50) | Selectivity vs. Other Isoforms |
| PI3Kδ | 10.1[1][3][5] | >500-fold[1][5] |
Furthermore, broader kinase screening has confirmed the high selectivity of this compound. It was found to be over 100-fold selective against a wider panel of kinases, underscoring its specificity for PI3Kδ.[4]
References
The Immunomodulatory Profile of GSK2292767: A PI3Kδ Inhibitor's Impact on Immune Cell Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2292767 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key signaling molecule predominantly expressed in hematopoietic cells.[1][2][3] This targeted inhibition of PI3Kδ positions this compound as a modulator of a wide array of immune cell functions, with potential therapeutic applications in inflammatory and respiratory diseases. This technical guide provides a comprehensive overview of the known and anticipated effects of this compound on the function of key immune cells, including T-lymphocytes, B-lymphocytes, neutrophils, and macrophages. The information presented herein is a synthesis of data from preclinical studies on this compound and the broader class of PI3Kδ inhibitors, offering a detailed resource for the scientific community.
Introduction to this compound and the PI3Kδ Signaling Pathway
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling downstream of various cell surface receptors. The class I PI3Kδ isoform is a key regulator of immune cell development, activation, and function.[1] Its restricted expression to leukocytes makes it an attractive therapeutic target for a range of inflammatory conditions.
This compound is a novel, potent, and selective inhibitor of PI3Kδ.[1][2][3] By blocking the catalytic activity of PI3Kδ, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling molecules such as Akt, a central node in pathways controlling cell proliferation, survival, and metabolism.
Below is a diagram illustrating the central role of PI3Kδ in immune cell signaling.
Effects of this compound on T-Lymphocyte Function
PI3Kδ is a critical component of T-cell receptor (TCR) signaling and is essential for T-cell activation, proliferation, and differentiation. Inhibition of PI3Kδ is therefore expected to have profound effects on T-cell-mediated immunity.
T-Cell Activation and Proliferation
Studies on PI3Kδ inhibitors have demonstrated a significant reduction in T-cell proliferation following TCR stimulation. This is attributed to the role of PI3Kδ in transducing co-stimulatory signals, such as those from CD28.
| Parameter | Effect of PI3Kδ Inhibition | Reference Compound(s) | Quantitative Data (Example) |
| T-Cell Proliferation (in vitro) | Decreased | CAL-101 | IC50 for inhibition of T-cell proliferation is in the nanomolar range. |
| IL-2 Production | Decreased | Generic PI3Kδ inhibitor | Dose-dependent suppression of IL-2 production. |
Cytokine Production
This compound has been shown to inhibit the production of IFNγ and IL-2 in a human lung parenchyma assay.[4] Generally, PI3Kδ inhibition can modulate the production of a range of cytokines from different T-helper (Th) cell subsets.[3][5]
| Cytokine | Th Subset | Effect of PI3Kδ Inhibition | Reference Compound(s) |
| IFN-γ | Th1 | Decreased | Generic PI3Kδ inhibitor |
| IL-4 | Th2 | Decreased | Generic PI3Kδ inhibitor |
| IL-17 | Th17 | Decreased | Generic PI3Kδ inhibitor |
Effects of this compound on B-Lymphocyte Function
PI3Kδ is indispensable for B-cell receptor (BCR) signaling, and its inhibition significantly impacts B-cell development, activation, and antibody production.
B-Cell Activation and Proliferation
Inhibition of PI3Kδ has been shown to block BCR-induced B-cell proliferation and survival. This effect is mediated through the disruption of downstream signaling cascades that are vital for B-cell responses.
| Parameter | Effect of PI3Kδ Inhibition | Reference Compound(s) | Quantitative Data (Example) |
| B-Cell Proliferation (in vitro) | Decreased | Idelalisib (CAL-101) | Significant reduction in B-cell viability and proliferation. |
| Antibody Production | Decreased | Idelalisib (CAL-101) | Impaired immunoglobulin secretion from plasma cells. |
Effects of this compound on Neutrophil Function
PI3Kδ plays a crucial role in neutrophil migration and the release of inflammatory mediators.
Chemotaxis and Migration
PI3Kδ is essential for the directional sensing and migration of neutrophils towards chemoattractants. Inhibition of PI3Kδ has been demonstrated to impair neutrophil chemotaxis.[6]
| Parameter | Effect of PI3Kδ Inhibition | Reference Compound(s) | Quantitative Data (Example) |
| Neutrophil Chemotaxis | Decreased | IC87114 | Significant inhibition of migration towards fMLP. |
| Superoxide Generation | Decreased | IC87114 | Blockade of fMLP-induced superoxide production.[7] |
| Elastase Exocytosis | Decreased | IC87114 | Inhibition of TNFα-stimulated elastase release.[7] |
Effects of this compound on Macrophage Function
The role of PI3Kδ in macrophage function is complex, influencing processes such as phagocytosis, cytokine production, and polarization.
Cytokine Production
Inhibition of PI3Kδ in macrophages can modulate the production of inflammatory cytokines. For instance, the p110δ isoform has been implicated in regulating the secretion of TNF-α.
| Parameter | Effect of PI3Kδ Inhibition | Reference Compound(s) | Quantitative Data (Example) |
| TNF-α Secretion | Decreased | IC87114 | Significant reduction in LPS-induced TNF-α release. |
Macrophage Polarization
The PI3K pathway is involved in macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2). While the specific role of the δ isoform is still under investigation, it is likely to contribute to this process.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of PI3Kδ inhibitors like this compound on immune cell function.
T-Cell Proliferation Assay
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Labeling: Label the isolated T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture: Plate the labeled T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate proliferation. Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze the dilution of the proliferation dye using flow cytometry. The degree of dye dilution is inversely proportional to the extent of cell proliferation.
-
Data Interpretation: Calculate the half-maximal inhibitory concentration (IC50) of this compound for T-cell proliferation.
Neutrophil Chemotaxis Assay
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation and dextran sedimentation.
-
Pre-treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control.
-
Transwell Setup: Place the treated neutrophils in the upper chamber of a Transwell plate with a porous membrane (e.g., 3-5 µm pores).
-
Chemoattractant Gradient: Add a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8), to the lower chamber to establish a chemotactic gradient.
-
Incubation: Incubate the plate for 1 to 2 hours at 37°C.
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber using a cell viability assay (e.g., Calcein-AM staining) or by direct cell counting.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect on chemotaxis.
Macrophage Cytokine Secretion Assay
Methodology:
-
Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing with M-CSF for 5-7 days.
-
Treatment: Pre-treat the differentiated macrophages with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the macrophages with lipopolysaccharide (LPS) to induce cytokine production.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the culture supernatant.
-
Cytokine Measurement: Measure the concentration of specific cytokines, such as TNF-α, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the control group to assess the impact on cytokine secretion.
Conclusion
This compound, as a selective PI3Kδ inhibitor, holds significant potential to modulate immune responses by targeting key functions of various immune cells. Its inhibitory effects on T-cell and B-cell proliferation, neutrophil chemotaxis, and macrophage cytokine production underscore its potential as a therapeutic agent for inflammatory and autoimmune diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate the immunomodulatory properties of this compound and other PI3Kδ inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterizing the Role of Glycogen Synthase Kinase-3α/β in Macrophage Polarization and the Regulation of Pro-Atherogenic Pathways in Cultured Ldlr-/- Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-Dependent Suppression of Cytokine production from T cells by a Novel Phosphoinositide 3-Kinase Delta Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-Dependent Suppression of Cytokine production from T cells by a Novel Phosphoinositide 3-Kinase Delta Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Selective role of PI3K delta in neutrophil inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phosphoinositide 3-Kinase Delta (PI3Kδ) in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells, where it plays a critical role in the signaling pathways that govern immune cell development, activation, and function.[1] Dysregulation of PI3Kδ signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the role of PI3Kδ in inflammatory diseases, its signaling pathways, and the development of selective inhibitors. It includes a summary of quantitative data on inhibitor efficacy, detailed experimental protocols for studying PI3Kδ, and visualizations of key pathways and workflows to support further research and drug development in this area.
Introduction to PI3Kδ and Its Role in Immunity
The phosphoinositide 3-kinase (PI3K) family of enzymes are crucial intracellular signal transducers. Class I PI3Ks, which includes the delta (δ) isoform, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effector proteins that contain pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.[2] This signaling cascade regulates a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[2]
While other Class I PI3K isoforms like PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are found predominantly in leukocytes.[1][3] This restricted expression pattern makes them attractive targets for therapeutic intervention in immune-mediated diseases, with the potential for fewer off-target effects.
PI3Kδ is critically involved in the function of various immune cells:
-
B cells: PI3Kδ is essential for B-cell receptor (BCR) signaling, leading to B-cell activation, proliferation, and antibody production.[4][5]
-
T cells: It plays a significant role in T-cell receptor (TCR) signaling, promoting T-cell activation, differentiation, and cytokine release.[3][6] Studies have shown that PI3Kδ inhibition can block the production of multiple cytokines, including IFN-γ, TNF-α, IL-5, and IL-17.[7]
-
Neutrophils: PI3Kδ is involved in neutrophil activation, including superoxide generation, exocytosis of elastase, and directional movement (chemotaxis).[8][9][10]
-
Mast cells: PI3Kδ contributes to mast cell activation and degranulation in response to allergens.[11][12]
Given its central role in immune cell function, aberrant PI3Kδ signaling is a key driver in the pathophysiology of numerous inflammatory diseases.
PI3Kδ Signaling Pathway
The canonical PI3Kδ signaling pathway is initiated by the activation of various cell surface receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[3] Upon receptor activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates PIP2 to PIP3. PIP3 then serves as a docking site for proteins with PH domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1). This proximity allows PDK1 to phosphorylate and activate Akt, which in turn phosphorylates a wide array of downstream substrates to mediate cellular responses.
Role of PI3Kδ in Specific Inflammatory Diseases
Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints. PI3Kδ is highly expressed in the synovium of RA patients.[13] It contributes to the pathogenesis of RA through multiple mechanisms:
-
Synoviocyte function: PI3Kδ regulates the growth and survival of fibroblast-like synoviocytes (FLS), which are key players in joint destruction.[13][14]
-
Immune cell activation: Aberrant PI3Kδ signaling promotes the activation of B cells, T cells, and macrophages, leading to the production of pro-inflammatory cytokines like IL-6 and TNF-α.[15]
-
Neutrophil infiltration: PI3Kδ is involved in the migration of neutrophils into the inflamed joints.[16]
Inhibition of PI3Kδ has shown therapeutic potential in preclinical models of arthritis. For instance, selective PI3Kδ inhibitors have been shown to prevent the onset of arthritis in mouse collagen-induced arthritis models.[15]
Asthma
Asthma is a chronic inflammatory disease of the airways. PI3Kδ plays a pivotal role in allergic airway inflammation and hyperresponsiveness.[11] Its involvement includes:
-
Mast cell activation: PI3Kδ is crucial for allergen-IgE-induced mast cell activation and degranulation.[11]
-
Eosinophilic and Neutrophilic Inflammation: PI3Kδ signaling contributes to the recruitment and activation of eosinophils and neutrophils in the airways.[17]
-
T-helper cell differentiation: PI3Kδ influences the differentiation of T-helper cells, including Th2 and Th17 cells, which are key drivers of allergic inflammation.[17]
Selective inhibition of PI3Kδ has been demonstrated to attenuate airway inflammation, hyperresponsiveness, and the production of pro-inflammatory cytokines in murine models of asthma.[11][17]
Systemic Lupus Erythematosus (SLE)
Systemic lupus erythematosus is a systemic autoimmune disease characterized by the production of autoantibodies and inflammation in multiple organs. PI3Kδ is implicated in the pathogenesis of SLE through its role in B cell activation and autoantibody production.[18] Dual inhibition of PI3Kδ and PI3Kγ has been shown to reduce chronic B cell activation and autoantibody production in a mouse model of lupus.[18]
PI3Kδ Inhibitors in Development
The therapeutic potential of targeting PI3Kδ has led to the development of numerous selective inhibitors. These inhibitors have been instrumental in elucidating the function of PI3Kδ and are being investigated for the treatment of various inflammatory diseases and hematologic malignancies.
| Inhibitor | Target(s) | IC50 (nM) | Development Stage | Reference(s) |
| Idelalisib (CAL-101) | PI3Kδ | 15 | Approved for hematologic malignancies | [19] |
| Seletalisib (UCB-5857) | PI3Kδ | 12 | Clinical trials | [20] |
| Leniolisib (CDZ 173) | PI3Kδ | 11 | Clinical trials | [20] |
| IC87114 | PI3Kδ | 500 | Preclinical | [19] |
| Nemiralisib (GSK-2269557) | PI3Kδ | - | Clinical trials | [20] |
| Duvelisib | PI3Kδ/γ | - | Approved for hematologic malignancies | [18] |
IC50 values can vary depending on the assay conditions.
Experimental Protocols
PI3Kδ Kinase Assay
This protocol is for measuring the in vitro enzymatic activity of PI3Kδ and assessing the potency of inhibitors. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[21]
Materials:
-
Recombinant PI3Kδ (p110δ/p85α) enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[21]
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitors
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the PI3K reaction buffer/lipid substrate mixture.
-
Dilute the PI3Kδ enzyme in the prepared buffer/substrate mixture.
-
In a 384-well plate, add 0.5 µl of the test inhibitor or vehicle control.[21]
-
Add 4 µl of the enzyme/lipid mixture to each well.[21]
-
Initiate the reaction by adding 0.5 µl of 250µM ATP.[21]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.[21]
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cell-Based Assay for PI3Kδ Activity (p-Akt Western Blot)
This protocol measures the activity of the PI3Kδ pathway in a cellular context by detecting the phosphorylation of its downstream target, Akt.
Materials:
-
Immune cells of interest (e.g., B cells, T cells)
-
Cell culture medium and reagents
-
PI3Kδ inhibitors
-
Stimulant (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells)
-
Lysis buffer
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of the PI3Kδ inhibitor or vehicle for 1-2 hours.[2]
-
Stimulate the cells with an appropriate agonist for 5-30 minutes to activate the PI3K pathway.[2]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Akt for loading control.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Plot the normalized phospho-Akt levels against the inhibitor concentration to determine the IC50 value.[2]
Logical Relationships in PI3Kδ-Mediated Inflammation
The contribution of PI3Kδ to inflammation can be understood through a series of logical relationships between its activation and the resulting cellular and pathological outcomes.
Conclusion
PI3Kδ is a well-validated therapeutic target for a range of inflammatory and autoimmune diseases. Its restricted expression in hematopoietic cells offers the potential for targeted immunomodulation with a favorable safety profile. The development of selective PI3Kδ inhibitors has not only advanced our understanding of its role in immunity but also provided promising new therapeutic avenues. Further research into the nuanced roles of PI3Kδ in different immune cell subsets and disease contexts will continue to refine the development of next-generation therapies for inflammatory disorders. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of PI3Kδ biology and its therapeutic targeting.
References
- 1. PI3K signalling in inflammation [rawdatalibrary.net]
- 2. benchchem.com [benchchem.com]
- 3. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Defining Bronchial Asthma with Phosphoinositide 3-Kinase Delta Activation: Towards Endotype-Driven Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective role of PI3K delta in neutrophil inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective role of PI3K delta in neutrophil inflammatory responses. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of phosphoinositide 3-kinase delta attenuates allergic airway inflammation and hyperresponsiveness in murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The multiple roles of phosphoinositide 3-kinase in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3 kinase δ is a key regulator of synoviocyte function in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3 kinase δ is a key regulator of ... | Article | H1 Connect [archive.connect.h1.co]
- 15. alpco.com [alpco.com]
- 16. Role of PI3Kdelta and PI3Kgamma in inflammatory arthritis and tissue localization of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Frontiers | Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus [frontiersin.org]
- 19. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. promega.es [promega.es]
An In-depth Technical Guide to GSK2292767 for Basic Research in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2292767 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] The PI3K family of lipid kinases are crucial regulators of multiple cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The δ isoform of PI3K is predominantly expressed in hematopoietic cells and plays a critical role in the activation and function of various immune cells, particularly T-cells and B-cells. This selective expression profile makes PI3Kδ an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as hematological malignancies.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its immunomodulatory effects by selectively inhibiting the catalytic activity of the p110δ subunit of PI3K. In immune cells, the activation of PI3Kδ is a critical downstream event following the engagement of various cell surface receptors, including the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[4][5]
Upon activation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). The activation of the PI3K/Akt signaling cascade leads to a multitude of cellular responses, including:
-
T-cell activation, proliferation, and differentiation: This pathway is essential for the clonal expansion of T-cells and their differentiation into effector and memory subtypes.
-
Cytokine production: The PI3Kδ pathway regulates the production of various cytokines by T-cells, such as IFNγ and IL-2, which are critical for orchestrating the immune response.[6]
-
Cell survival: By activating downstream effectors, the PI3K/Akt pathway promotes cell survival by inhibiting pro-apoptotic factors.
-
Cell trafficking: PI3Kδ signaling is involved in the migration and homing of lymphocytes to sites of inflammation.
By inhibiting PI3Kδ, this compound effectively dampens these processes, leading to a reduction in the inflammatory response. This makes it a valuable tool for investigating the role of PI3Kδ in various immunological contexts and a potential therapeutic agent for immune-mediated diseases.
Data Presentation
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay Target | Assay Type | Species | Value | Unit | Reference |
| PI3Kδ | Kinase Assay | Human | 10.1 | pIC50 | [1][6] |
| IFNγ production | Human Lung Parenchyma Assay | Human | 8.7 | pIC50 | [6] |
| IL-2 production | Human Lung Parenchyma Assay | Human | 8.5 | pIC50 | [6] |
| PI3Kα | Kinase Assay | Human | >500-fold selective vs PI3Kδ | - | [1] |
| PI3Kβ | Kinase Assay | Human | >500-fold selective vs PI3Kδ | - | [1] |
| PI3Kγ | Kinase Assay | Human | >500-fold selective vs PI3Kδ | - | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Animal Model | Species | Value | Unit | Reference |
| Eosinophil Recruitment | Brown Norway Rat Acute OVA Model | Rat | 35 | µg/kg (ED50) | [1] |
| Clearance | Pharmacokinetic Study | Rat | 50 | mL/min/kg | [1] |
| Oral Bioavailability | Pharmacokinetic Study | Rat | <2 | % | [1][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from the primary literature and may require optimization for specific laboratory conditions.
PI3Kδ Kinase Assay
This protocol describes a typical biochemical assay to determine the in vitro potency of this compound against PI3Kδ.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PI3Kδ.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PIP2 substrate
-
This compound
-
ATP (radiolabeled or for use with a detection kit)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase assay buffer, recombinant PI3Kδ enzyme, and the PIP2 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Human Lung Parenchyma Assay for Cytokine Production
This protocol outlines a method to assess the effect of this compound on cytokine production in a physiologically relevant ex vivo model.
Objective: To measure the inhibitory effect of this compound on IFNγ and IL-2 production from stimulated human lung tissue.
Materials:
-
Fresh human lung tissue obtained from surgical resections
-
This compound
-
Cell culture medium (e.g., RPMI-1640) supplemented with antibiotics
-
Stimulating agent (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin)
-
ELISA kits for human IFNγ and IL-2
-
Tissue culture plates
Procedure:
-
Finely chop the human lung parenchyma into small pieces (e.g., 1-2 mm³).
-
Wash the tissue fragments extensively with culture medium to remove blood and debris.
-
Distribute the tissue fragments into the wells of a tissue culture plate.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted this compound or medium (vehicle control) to the tissue fragments and pre-incubate for 1-2 hours.
-
Add the stimulating agent to the wells to induce T-cell activation and cytokine production.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Collect the culture supernatants.
-
Measure the concentrations of IFNγ and IL-2 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each concentration of this compound.
-
Determine the pIC50 values from the dose-response curves.
Brown Norway Rat Acute Ovalbumin (OVA)-Induced Lung Inflammation Model
This protocol details an in vivo model of allergic airway inflammation used to evaluate the efficacy of this compound.[7][8][9]
Objective: To determine the effective dose (ED50) of this compound in reducing eosinophil recruitment to the lungs in a rat model of allergic asthma.
Materials:
-
Brown Norway rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
This compound
-
Vehicle for drug administration (e.g., saline, methylcellulose solution)
-
Anesthetic
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Cell counting equipment and reagents for differential cell counts
Procedure:
-
Sensitization: Sensitize the Brown Norway rats by intraperitoneal injection of OVA emulsified in Alum on day 0 and day 7.
-
Challenge: On day 14, challenge the sensitized rats with an aerosolized solution of OVA for a defined period (e.g., 30 minutes).
-
Drug Administration: Administer this compound or vehicle to the rats at various doses via the desired route (e.g., intratracheal, intranasal, or oral) at a specific time point before or after the OVA challenge.
-
BAL Fluid Collection: At a predetermined time after the challenge (e.g., 24 hours), anesthetize the rats and perform a bronchoalveolar lavage by instilling and retrieving a known volume of saline into the lungs.
-
Cell Analysis: Determine the total cell count in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to perform a differential cell count, specifically quantifying the number of eosinophils.
-
Data Analysis: Calculate the percentage reduction in eosinophil numbers in the BAL fluid of this compound-treated groups compared to the vehicle-treated group.
-
Determine the ED50 value by plotting the dose-response curve.
Mandatory Visualization
PI3Kδ Signaling Pathway in T-Cell Activation
Caption: PI3Kδ signaling cascade in T-cell activation and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the Brown Norway rat model of OVA-induced lung inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | PI3K in T Cell Adhesion and Trafficking [frontiersin.org]
- 5. PI3K in T Cell Adhesion and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. Oral sensitization to food proteins: a Brown Norway rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Characterization of an Allergic Asthma Rat Model for Interventional Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK2292767 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2292767 is a highly potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3][4] Its high selectivity for PI3Kδ, which is predominantly expressed in leukocytes, makes it a valuable tool for investigating the role of this kinase in immune cell function and a potential therapeutic agent for inflammatory and autoimmune diseases.[5] These application notes provide detailed protocols for key in vitro assays to characterize the activity and selectivity of this compound.
Introduction
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3K family consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are primarily found in hematopoietic cells, making them attractive targets for immunological and inflammatory disorders. This compound has demonstrated high selectivity for the PI3Kδ isoform, offering a targeted approach to modulating immune responses.[1][2][3][4]
This document outlines the protocols for a biochemical kinase assay to determine the potency of this compound against PI3Kδ and a cell-based assay to assess its functional activity in a cellular context by measuring the phosphorylation of the downstream effector protein Akt.
Data Presentation
A summary of the reported in vitro activity of this compound is presented in the table below.
| Assay Type | Target/Endpoint | Value | Notes |
| Biochemical Kinase Assay | PI3Kδ | pIC50 = 10.1 | Potent inhibition of the isolated enzyme.[1][2][3] |
| Isoform Selectivity | PI3Kα, β, γ vs δ | >500-fold | Highly selective for the delta isoform.[2] |
| Human Lung Parenchyma | IFNγ production | pIC50 = 8.7 | Demonstrates activity in a relevant primary human cell system.[5] |
| Human Lung Parenchyma | IL-2 production | pIC50 = 8.5 | Further confirms cellular activity in an immunological context.[5] |
Signaling Pathway
The PI3Kδ signaling pathway is initiated by the activation of various cell surface receptors, leading to the recruitment and activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B), to the plasma membrane, where they are subsequently activated. Activated AKT then phosphorylates a multitude of downstream substrates, regulating diverse cellular functions. This compound exerts its effect by directly inhibiting the catalytic activity of PI3Kδ, thereby blocking the production of PIP3 and the subsequent downstream signaling cascade.
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical PI3Kδ Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of PI3Kδ and determine the IC50 value of this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
This compound
-
PIP2/PIP3 lipid vesicles
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/mL BSA)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the Kinase Reaction Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and PIP2/PIP3 substrate in Kinase Reaction Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme.
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Add 2 µL of the PI3Kδ enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of a mixture containing the PIP2/PIP3 substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for PI3Kδ.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the biochemical PI3Kδ kinase assay using ADP-Glo™.
Cell-Based p-Akt (Ser473) Western Blot Assay
This protocol describes how to assess the cellular activity of this compound by measuring the inhibition of Akt phosphorylation at Serine 473 in a suitable cell line (e.g., a B-cell lymphoma line with constitutive PI3Kδ signaling).
Materials:
-
Leukemic cell line (e.g., SUDHL-4, MEC-1)
-
Complete cell culture medium
-
This compound
-
Stimulant (e.g., anti-IgM for B-cells)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
If necessary, stimulate the PI3K pathway with an appropriate agonist for 15-30 minutes.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-Akt signal to the total Akt signal.
-
Plot the normalized phospho-Akt levels against the this compound concentration to determine the cellular EC50.
-
Mechanism of Action
The logical relationship of this compound's mechanism of action is a direct, competitive inhibition of the ATP-binding site of the PI3Kδ enzyme. This targeted inhibition prevents the phosphorylation of PIP2 to PIP3, a critical step in the PI3K signaling pathway. The reduction in PIP3 levels leads to decreased activation of downstream effectors like AKT, ultimately resulting in the modulation of various cellular processes that are dependent on this pathway, particularly in immune cells.
Caption: Logical flow of this compound's mechanism of action.
References
Application Notes and Protocols: Development of Cell-Based Assays for the PI3Kδ Inhibitor GSK2292767
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK2292767 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K pathway is a critical signaling cascade involved in numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells such as B-cells and neutrophils. Its strategic importance in the immune response makes it a compelling target for therapeutic intervention in inflammatory diseases and hematological malignancies. This compound has been investigated for its potential in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
These application notes provide detailed protocols for the development of cell-based assays to characterize the activity of this compound. The described assays are designed to assess the compound's inhibitory effect on the PI3Kδ signaling pathway, its impact on cell viability and proliferation, its influence on immune cell function, and its potency in a relevant cellular context.
Signaling Pathway and Mechanism of Action
This compound selectively inhibits PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway. Upon activation by various cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, leading to the regulation of diverse cellular functions. By inhibiting PI3Kδ, this compound effectively blocks the production of PIP3 and subsequent downstream signaling, thereby modulating immune cell responses.
Data Presentation
The inhibitory activity of this compound has been characterized using various in vitro and cell-based assays. The following tables summarize the quantitative data for this compound and provide a template for presenting experimental results.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Notes |
| pIC50 (PI3Kδ) | 10.1 | [1] |
| Ki (PI3Kδ) | 79 pM | [2] |
| Selectivity | >1,000-fold vs PI3Kα, β, γ | [2] |
Table 2: Cell-Based Assay Performance of this compound
| Assay Type | Cell Line/System | Stimulant | Readout | IC50 |
| Cytokine Release | Human Lung Parenchyma | - | IFN-γ production | 1.9 nM[2] |
| Cytokine Release | Human Lung Parenchyma | - | IL-2 production | 3.16 nM[2] |
| p-AKT Inhibition | U937 | fMLP | p-AKT (Ser473) | Data to be determined |
| Cell Proliferation | Ramos (B-cell lymphoma) | Anti-IgM | Cell Viability | Data to be determined |
| Neutrophil Chemotaxis | Primary Human Neutrophils | fMLP | Cell Migration | Data to be determined |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
p-AKT Inhibition Assay via Western Blot
This assay measures the inhibition of AKT phosphorylation at Serine 473, a key downstream marker of PI3K activity.
Materials:
-
U937 cells (or other suitable leukocyte cell line)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-Total AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
Protocol:
-
Cell Culture: Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours in serum-free RPMI-1640.
-
Compound Treatment: Resuspend cells at 1x106 cells/mL in serum-free media. Pre-treat cells with a serial dilution of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with 100 nM fMLP for 10 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT for a loading control.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the p-AKT signal to the total AKT signal. Plot the normalized p-AKT levels against the inhibitor concentration to determine the IC50 value.
Cell Proliferation/Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of B-cell lymphoma cells, which are dependent on PI3Kδ signaling.
Materials:
-
Ramos cells (or other suitable B-cell line)
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
This compound
-
White, 96-well clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed Ramos cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Plot the luminescence against the inhibitor concentration and use a non-linear regression model to determine the IC50 for cell proliferation.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
fMLP
-
Chemotaxis chamber (e.g., Boyden chamber with a 3 µm pore size polycarbonate membrane)
-
Calcein-AM
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method.
-
Cell Labeling: Label the isolated neutrophils with Calcein-AM.
-
Compound Treatment: Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add chemotaxis buffer containing fMLP (e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Add the pre-treated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Data Acquisition:
-
Carefully remove the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Cytokine Release Assay
This assay measures the effect of this compound on the release of inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using a density gradient centrifugation method.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2x105 cells per well.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 for cytokine release inhibition.
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the pharmacological activity of the PI3Kδ inhibitor this compound. By employing these methodologies, researchers can effectively assess the compound's potency and mechanism of action in a cellular context, which is crucial for its preclinical and clinical development. The provided protocols for p-AKT inhibition, cell proliferation, neutrophil chemotaxis, and cytokine release offer a comprehensive approach to understanding the multifaceted effects of this compound on immune cell function.
References
Application Notes and Protocols for GSK2292767 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2292767 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the signaling pathways of hematopoietic cells.[1][2][3] The restricted expression of PI3Kδ to leukocytes makes it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, including respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][4] Preclinical studies in animal models have been instrumental in characterizing the anti-inflammatory profile of this compound.
These application notes provide a summary of the quantitative data from key in vivo studies and detailed protocols for the experimental models used to evaluate the efficacy of this compound in inflammation.
Data Presentation
The anti-inflammatory activity of this compound has been primarily evaluated in a Brown Norway rat model of ovalbumin (OVA)-induced allergic airway inflammation. This model mimics key features of Th2-driven inflammation observed in asthma.
| Animal Model | Compound | Endpoint | Route of Administration | ED50 | Reference |
| Brown Norway Rat (OVA-induced airway inflammation) | This compound | Inhibition of eosinophil recruitment to the lung | Intratracheal | 35 µg/kg | [3] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the PI3Kδ signaling pathway, which is crucial for the activation, proliferation, and survival of various immune cells, including lymphocytes and mast cells.
Caption: PI3Kδ Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Brown Norway Rat Model of Ovalbumin-Induced Allergic Airway Inflammation
This protocol is based on the methods described in the primary literature evaluating the in vivo efficacy of this compound.[1]
Objective: To assess the ability of this compound to inhibit eosinophil recruitment to the lungs in a model of allergic airway inflammation.
Materials:
-
Male Brown Norway rats (specific pathogen-free)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) as adjuvant
-
This compound
-
Vehicle for this compound (e.g., saline with a suitable solubilizing agent)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Experimental Workflow:
Caption: Workflow for the OVA-induced airway inflammation model.
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize Brown Norway rats with an intraperitoneal (i.p.) injection of 1 mg of OVA emulsified in 100 mg of aluminum hydroxide in a total volume of 1 mL of saline.
-
-
Ovalbumin Challenge:
-
On day 21, lightly anesthetize the rats with isoflurane.
-
Administer an intratracheal (i.t.) instillation of 1 mg of OVA in 0.4 mL of PBS to induce an inflammatory response in the lungs.
-
-
Compound Administration:
-
One hour after the OVA challenge, administer this compound or vehicle via intratracheal instillation.
-
Prepare different dose levels of this compound to determine a dose-response relationship.
-
-
Endpoint Analysis (24 hours post-challenge):
-
Euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with a fixed volume of PBS (e.g., 5 x 5 mL).
-
Collect the BAL fluid (BALF) and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Calculate the total number of each cell type in the BALF.
-
-
Data Analysis:
-
Express the data as the mean ± standard error of the mean (SEM).
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the this compound-treated groups with the vehicle-treated control group.
-
Calculate the ED₅₀ value (the dose that produces 50% of the maximal inhibitory effect) for the inhibition of eosinophil recruitment.
-
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines regarding animal care and use. The specific details of the protocols may need to be optimized for individual laboratory conditions.
References
GSK2292767 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2292767 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3K family of lipid kinases are crucial regulators of intracellular signaling pathways involved in cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a key role in the activation and function of immune cells, including B cells, T cells, mast cells, and neutrophils. This selective expression profile makes PI3Kδ an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as hematological malignancies.
These application notes provide detailed information on the solubility of this compound, along with comprehensive protocols for its use in both in vitro and in vivo research settings.
Chemical Information
| Property | Value |
| IUPAC Name | N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide |
| Molecular Formula | C₂₄H₂₈N₆O₅S |
| Molecular Weight | 512.58 g/mol |
| CAS Number | 1254036-66-2 |
Solubility Data
This compound exhibits solubility in a limited range of common laboratory solvents. It is crucial to use high-purity, anhydrous solvents to achieve maximum solubility and stability.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 100 mg/mL (≥ 195.09 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly reduce solubility. |
| Ethanol | Insoluble | Not a suitable solvent for preparing stock solutions. |
| Water | Insoluble | Not a suitable solvent for preparing stock solutions. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Not a suitable solvent for direct dissolution. Dilution of a DMSO stock into aqueous buffers is required for biological assays. |
Experimental Protocols
I. In Vitro Protocol: Inhibition of PI3Kδ Signaling in Human Bronchial Epithelial Cells (BEAS-2B)
This protocol describes a method to assess the in vitro efficacy of this compound by measuring the phosphorylation of Akt (a downstream effector of PI3K) in the BEAS-2B human bronchial epithelial cell line.
Materials:
-
This compound
-
BEAS-2B cells (ATCC® CRL-9609™)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human Epidermal Growth Factor (EGF)
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture BEAS-2B cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere and grow to 70-80% confluency.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Further dilute the stock solution in serum-free medium to achieve the desired final concentrations for the experiment.
-
-
Treatment:
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal PI3K activity.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 50 ng/mL of EGF for 15-30 minutes to activate the PI3K/Akt pathway.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-Akt signal to the total Akt signal.
-
Plot the normalized data against the concentration of this compound to determine the IC₅₀ value.
-
II. In Vivo Protocol: Ovalbumin-Induced Allergic Asthma Model in Mice
This protocol details the induction of an allergic asthma model in mice using ovalbumin (OVA) and the assessment of the therapeutic efficacy of this compound.
Materials:
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
BALB/c mice (6-8 weeks old)
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
-
Nebulizer
-
Whole-body plethysmograph
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
A control group should receive i.p. injections of saline with alum.
-
-
Challenge:
-
From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes using a nebulizer.
-
The control group should be challenged with saline aerosol.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound (e.g., 1-30 mg/kg) or vehicle to the mice via an appropriate route (e.g., oral gavage or intratracheal instillation) 1-2 hours before each OVA challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.
-
Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the enhanced pause (Penh) values.
-
-
Bronchoalveolar Lavage (BAL) and Lung Histology:
-
Immediately after the AHR measurement, euthanize the mice.
-
Perform a bronchoalveolar lavage by instilling and retrieving 1 mL of PBS into the lungs.
-
Determine the total and differential cell counts in the BAL fluid.
-
Fix the lungs in 10% buffered formalin for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
-
-
Data Analysis:
-
Analyze the AHR data by comparing the Penh values between the different treatment groups.
-
Compare the total and differential cell counts in the BAL fluid.
-
Score the lung histology for inflammation and mucus production.
-
Use appropriate statistical tests to determine the significance of the observed differences.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3Kδ Signaling Pathway and Inhibition by this compound.
Caption: In Vitro Experimental Workflow for Assessing this compound Activity.
Caption: In Vivo Experimental Workflow for the Mouse Asthma Model.
Application Notes and Protocols for GSK2292767 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2292767 is a highly potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with a pIC50 of 10.1.[1][2] Its selectivity for PI3Kδ is over 500-fold greater than for other PI3K isoforms.[1][2] Predominantly expressed in hematopoietic cells, PI3Kδ is a critical component of signaling pathways that regulate the proliferation, differentiation, and function of immune cells. Dysregulation of the PI3Kδ pathway is implicated in various inflammatory diseases and hematological malignancies, making this compound a valuable tool for research in these areas. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on cell signaling, proliferation, and immune responses.
Data Presentation
The following table summarizes the inhibitory activities of this compound in different experimental systems. This data provides a reference for selecting appropriate working concentrations for your cell-based assays.
| Cell/Assay Type | Target/Process | Readout | IC50/pIC50 | Notes |
| Enzyme Assay | PI3Kδ | Biochemical | pIC50 = 10.1 | Highly potent and selective. |
| Human Lung Parenchyma | IFNγ production | ELISA | pIC50 = 8.7 | Demonstrates activity in a complex tissue model. |
| Human Lung Parenchyma | IL-2 production | ELISA | pIC50 = 8.5 | |
| Rabbit Cardiac Ventricular Wedge | Cardiac ion channels | Electrophysiology | No effect at 0.01-1 μM | Indicates low risk of certain cardiac off-target effects within this concentration range.[1] |
Signaling Pathway
This compound exerts its effects by inhibiting the PI3Kδ-mediated conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The subsequent decrease in Akt phosphorylation affects a multitude of cellular processes, including cell survival, proliferation, and inflammatory responses.
References
Application Notes and Protocols for GSK2292767 in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK2292767, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, in flow cytometry-based assays. The protocols detailed below are designed to assess the functional consequences of PI3Kδ inhibition in various immune cell populations.
Introduction to this compound
This compound is a highly selective and potent small molecule inhibitor of PI3Kδ, an enzyme predominantly expressed in hematopoietic cells and a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the activation, proliferation, and survival of various immune cells, including B cells, T cells, and basophils. By inhibiting PI3Kδ, this compound can modulate immune responses, making it a valuable tool for research in immunology, inflammation, and oncology.
Mechanism of Action
This compound specifically targets the delta isoform of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage of PIP3 production leads to the downstream inhibition of protein kinase B (Akt) phosphorylation and activation, thereby affecting a multitude of cellular processes.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| pIC50 (PI3Kδ) | 10.1 | [1] |
| Ki (PI3Kδ) | 79 pM | [2][3] |
| IC50 (IFN-γ production) | 1.9 nM | [2][3] |
| IC50 (IL-2 production) | 3.16 nM | [2][3] |
Table 2: Selectivity of this compound against other PI3K Isoforms
| PI3K Isoform | Ki (nM) | Selectivity Fold (vs. PI3Kδ) | Reference |
| PI3Kα | 501 | >6300 | [2][3] |
| PI3Kβ | 630 | >7900 | [2][3] |
| PI3Kγ | 501 | >6300 | [2][3] |
Signaling Pathway Diagram
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Flow Cytometry
The following are detailed protocols for assessing the biological effects of this compound using flow cytometry.
Phospho-Akt Flow Cytometry for PI3Kδ Target Engagement
This assay directly measures the phosphorylation of Akt, a key downstream effector of PI3Kδ, providing a direct readout of target engagement by this compound.
Experimental Workflow
Caption: Workflow for phospho-Akt flow cytometry analysis.
Detailed Protocol:
-
Cell Preparation:
-
Isolate primary immune cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), purified B cells, or T cells) using standard density gradient centrifugation or magnetic bead-based separation techniques.
-
Resuspend cells in appropriate culture medium at a concentration of 1-5 x 10^6 cells/mL.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in culture medium. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 1-2 hours at 37°C.
-
Stimulate the cells to induce PI3K signaling. For example:
-
B cells: Use anti-IgM F(ab')2 fragments (10 µg/mL) for 10-15 minutes.
-
T cells: Use anti-CD3 (1-5 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies for 15-30 minutes.
-
Basophils: Use anti-FcεRI antibody or fMLP.
-
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of 4% paraformaldehyde and incubate for 15 minutes at room temperature.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Permeabilize the cells by resuspending the pellet in ice-cold 90% methanol and incubate on ice for 30 minutes.
-
-
Intracellular Staining:
-
Wash the cells twice with FACS buffer to remove the methanol.
-
Resuspend the cells in FACS buffer containing a pre-titrated amount of fluorescently-conjugated anti-phospho-Akt (Ser473) antibody.
-
(Optional) Include antibodies against cell surface markers to identify specific cell populations (e.g., anti-CD19 for B cells, anti-CD3 for T cells).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Gate on the cell population of interest based on forward and side scatter, and then on specific surface markers.
-
Analyze the median fluorescence intensity (MFI) of the phospho-Akt signal in the treated versus control samples. A decrease in MFI indicates inhibition of PI3Kδ by this compound.
-
Basophil Activation Test (BAT)
The BAT is a functional assay that measures the degranulation of basophils in response to an allergen or stimulus. PI3Kδ is involved in the signaling cascade leading to basophil activation.
Detailed Protocol:
-
Blood Collection and Preparation:
-
Collect whole blood in heparin-containing tubes.
-
Use the blood within 4 hours of collection for optimal results.
-
-
Inhibitor Treatment and Stimulation:
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Add this compound at various concentrations (e.g., 10 nM to 10 µM) or vehicle control and incubate for 30-60 minutes at 37°C.
-
Add the stimulus (e.g., anti-FcεRI antibody, fMLP, or a specific allergen) and incubate for 15-30 minutes at 37°C. Include a negative (unstimulated) and positive (stimulus only) control.
-
-
Staining:
-
Add a cocktail of fluorescently-conjugated antibodies to identify and assess the activation state of basophils. A common combination is anti-CCR3 (to identify basophils) and anti-CD63 (as an activation marker).
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add red blood cell lysis buffer and incubate according to the manufacturer's instructions.
-
Centrifuge the tubes and discard the supernatant.
-
-
Data Acquisition and Analysis:
-
Wash the remaining cells with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Gate on the basophil population (CCR3+).
-
Determine the percentage of CD63+ basophils in each sample. A dose-dependent decrease in the percentage of CD63+ basophils indicates the inhibitory effect of this compound.
-
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to stimulation, a process that is dependent on PI3K signaling.
Detailed Protocol:
-
Cell Labeling and Culture:
-
Isolate PBMCs or purified T or B cells.
-
Label the cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.
-
Plate the labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
-
Inhibitor Treatment and Stimulation:
-
Add this compound at various concentrations or vehicle control to the wells.
-
Add a mitogen to stimulate proliferation (e.g., PHA or anti-CD3/CD28 for T cells; anti-IgM + IL-4 for B cells).
-
Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
-
Staining and Data Acquisition:
-
Harvest the cells and stain with antibodies against cell surface markers to identify specific lymphocyte subsets (e.g., CD4, CD8, CD19).
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population of interest.
-
Analyze the dilution of the proliferation dye. Each peak of decreasing fluorescence intensity represents a cell division.
-
Quantify the percentage of divided cells or the proliferation index. A decrease in cell division in the presence of this compound demonstrates its anti-proliferative effect.
-
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kδ in immune cell function. The flow cytometry-based protocols described in these application notes provide robust methods to quantify the on-target effects of this compound in a variety of primary immune cells. These assays are essential for understanding the mechanism of action of this inhibitor and for its potential development as a therapeutic agent.
References
Application Notes and Protocols: Western Blot Analysis of the PI3K Pathway in Response to GSK2292767
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2292767 is a potent and selective inhibitor of the phosphoinositide 3-kinase-delta (PI3Kδ) isoform.[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, including cancer and inflammatory conditions. Western blot analysis is a fundamental technique to elucidate the activation status of the PI3K pathway by examining the phosphorylation of key downstream effector proteins.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the PI3K/Akt/mTOR signaling cascade. The provided methodologies and data presentation structures will enable researchers to systematically assess the inhibitory action of this compound on PI3Kδ and its downstream targets.
PI3K Signaling Pathway Overview
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3Kδ", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt\n(Thr308, Ser473)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pmTOR [label="p-mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nEffectors\n(e.g., p70S6K, 4E-BP1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nGrowth, Survival", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> PI3K [color="#5F6368"]; this compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; PDK1 -> pAkt [label=" phosphorylates\n (Thr308)", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> pAkt [style=invis]; pAkt -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTORC1 -> pmTOR [style=invis]; pAkt -> Downstream [color="#5F6368"]; pmTOR -> Downstream [color="#5F6368"]; Downstream -> Proliferation [color="#5F6368"];
// Invisible edges for layout {rank=same; PIP2; PIP3} {rank=same; PDK1; Akt} } enddot Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on PI3Kδ.
Data Presentation
Table 1: Effect of this compound on Akt Phosphorylation
| Treatment Group | Concentration (µM) | p-Akt (Ser473) (Fold Change vs. Control) | Total Akt (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 0.1 | Data | Data |
| This compound | 1 | Data | Data |
| This compound | 10 | Data | Data |
Table 2: Effect of this compound on Downstream Effector Phosphorylation
| Treatment Group | Concentration (µM) | p-mTOR (Ser2448) (Fold Change vs. Control) | Total mTOR (Fold Change vs. Control) | p-p70S6K (Thr389) (Fold Change vs. Control) | Total p70S6K (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 0.1 | Data | Data | Data | Data |
| This compound | 1 | Data | Data | Data | Data |
| This compound | 10 | Data | Data | Data | Data |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the phosphorylation status of key proteins in the PI3K pathway following treatment with this compound.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (specific for p-Akt (Ser473), Total Akt, p-mTOR (Ser2448), Total mTOR, p-p70S6K (Thr389), Total p70S6K, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
// Nodes Cell_Culture [label="1. Cell Culture and\nTreatment with this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="2. Cell Lysis and\nProtein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="3. Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="4. SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="5. Protein Transfer\n(to PVDF/Nitrocellulose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="6. Membrane Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Ab [label="7. Primary Antibody\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Ab [label="8. Secondary Antibody\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="9. Chemiluminescent\nDetection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="10. Data Analysis and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } enddot Caption: A generalized workflow for Western blot analysis.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Chemiluminescent Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis and Quantification:
-
Perform densitometric analysis of the protein bands using appropriate software.
-
Normalize the signal of the protein of interest to the loading control.
-
To assess changes in phosphorylation, normalize the phosphorylated protein signal to the total protein signal.
-
Expected Results
Treatment of cells with this compound is expected to selectively inhibit PI3Kδ, leading to a dose-dependent decrease in the phosphorylation of Akt at Ser473 and Thr308. Consequently, the phosphorylation of downstream effectors such as mTOR and p70S6K should also be reduced. The total protein levels of Akt, mTOR, and p70S6K are not expected to change significantly with short-term treatment.
Conclusion
The protocols and data presentation guidelines provided in these application notes offer a comprehensive framework for investigating the inhibitory effects of this compound on the PI3K signaling pathway using Western blot analysis. By following these detailed methodologies, researchers can obtain reliable and quantifiable data to further elucidate the mechanism of action of this selective PI3Kδ inhibitor.
References
Application Notes and Protocols: GSK2292767 in a Brown Norway Rat Acute OVA Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2292767 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1][2] The PI3Kδ signaling pathway is a critical regulator of leukocyte proliferation, migration, and activation, making it a key target for inflammatory conditions such as asthma.[3][4] In preclinical studies, this compound has demonstrated efficacy in a Brown Norway rat model of acute ovalbumin (OVA)-induced allergic airway inflammation, a well-established model that mimics key features of human allergic asthma, including eosinophilic inflammation.[2][5] These application notes provide a detailed overview of the experimental protocols and available data for the use of this compound in this model.
Data Presentation
The primary endpoint evaluated in the Brown Norway rat acute OVA model is the recruitment of inflammatory cells, particularly eosinophils, to the airways. This compound has been shown to effectively inhibit this response.
Table 1: Efficacy of this compound on Eosinophil Recruitment in Brown Norway Rat Acute OVA Model
| Compound | Endpoint | Efficacy (ED50) | Route of Administration | Reference |
| This compound | Inhibition of Eosinophil Recruitment | 35 µg/kg | Inhaled (assumed intratracheal) | [1][6] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Experimental Protocols
The following protocols are based on established methodologies for the Brown Norway rat acute OVA model and the known characteristics of this compound.[7][8]
I. Brown Norway Rat Acute Ovalbumin (OVA) Model
This protocol describes the sensitization and challenge of Brown Norway rats with ovalbumin to induce an acute allergic inflammatory response in the lungs.
Materials:
-
Male Brown Norway rats (250-300 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Bordetella pertussis toxin (optional adjuvant)
-
Sterile, pyrogen-free saline
-
Aerosol generation device (e.g., nebulizer)
-
Whole-body inhalation chamber or individual nose-only exposure system
Procedure:
-
Sensitization (Day 0 and Day 14):
-
Prepare a sensitization solution of 100 µg/mL OVA and 100 mg/mL aluminum hydroxide in sterile saline.
-
Administer an intraperitoneal (i.p.) injection of 1 mL of the sensitization solution to each rat on Day 0.
-
Administer a booster injection of the same solution on Day 14.[7]
-
-
Aerosol Challenge (Day 21):
-
Prepare a 1% (w/v) solution of OVA in sterile saline for aerosolization.
-
Place the sensitized rats in a whole-body inhalation chamber or individual nose-only exposure system.
-
Expose the rats to the OVA aerosol for 30-60 minutes.[7]
-
-
Endpoint Assessment (24-72 hours post-challenge):
-
Euthanize the animals at a specified time point after the challenge (e.g., 24, 48, or 72 hours) to assess airway inflammation. Eosinophil infiltration in the bronchoalveolar lavage fluid (BALF) typically peaks between 48 and 72 hours post-challenge.[7]
-
II. Administration of this compound
This compound is intended for inhaled administration.[5] The following is a representative protocol for intratracheal administration.
Materials:
-
This compound
-
Suitable vehicle for intratracheal administration (e.g., sterile saline with a low percentage of a solubilizing agent if necessary)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device (e.g., microsprayer)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the vehicle.
-
-
Administration:
-
Anesthetize the rat using isoflurane.
-
Visualize the trachea and insert the intratracheal instillation device.
-
Administer a single bolus of the this compound solution (or vehicle control) directly into the lungs. A typical volume for intratracheal instillation in rats is 1 mL/kg.[9]
-
The administration is typically performed 1-2 hours prior to the OVA challenge.
-
III. Quantification of Eosinophil Recruitment
Eosinophil numbers in the bronchoalveolar lavage fluid (BALF) are a key measure of the inflammatory response.
Materials:
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Bovine serum albumin (BSA)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge
-
Wright-Giemsa stain or specific eosinophil stain (e.g., Luna's stain)
-
Microscope
Procedure:
-
Bronchoalveolar Lavage (BAL):
-
Following euthanasia, cannulate the trachea.
-
Instill and withdraw a known volume of PBS (e.g., 5 mL) into the lungs three times.
-
Pool the recovered fluid (BALF).
-
-
Cell Counting:
-
Centrifuge the BALF at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS containing 1% BSA.
-
Determine the total number of cells using a hemocytometer or an automated cell counter.
-
-
Differential Cell Count:
-
Prepare cytospin slides from the cell suspension.
-
Stain the slides with Wright-Giemsa stain.
-
Perform a differential cell count of at least 400 cells under a microscope to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Calculate the absolute number of eosinophils per milliliter of BALF.
-
Visualizations
Signaling Pathway of PI3Kδ Inhibition in Eosinophil Recruitment
Caption: PI3Kδ signaling pathway in eosinophil recruitment.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Regulation of eosinophil recruitment and heterogeneity during allergic airway inflammation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. Kinetics and quantitation of eosinophil and neutrophil recruitment to allergic lung inflammation in a brown Norway rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time Course of Eosinophilic Recruitment and Pulmonary Toxicity Biomarkers in an Allergic Asthma Model in Brown Norway Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. intranet.mmrx.org [intranet.mmrx.org]
Application Notes & Protocols for a Representative PI3Kγδ Inhibitor in the Study of Th2-Driven Lung Inflammation
Disclaimer: Direct public data on GSK2292767 is limited as it did not progress past Phase I clinical trials[1]. The following application notes and protocols are based on the established role of Phosphoinositide 3-kinase (PI3K) γ and δ isoforms in Th2-driven inflammation and data from representative PI3Kγδ inhibitors used in preclinical asthma models.
Introduction
Th2-driven lung inflammation is a hallmark of allergic asthma, characterized by the infiltration of eosinophils, mucus hypersecretion, and airway hyperresponsiveness (AHR). Key cytokines such as IL-4, IL-5, and IL-13, produced by Th2 cells, orchestrate this inflammatory cascade. The PI3K signaling pathway, particularly the p110γ and p110δ isoforms predominantly expressed in leukocytes, plays a crucial role in the activation, proliferation, and migration of these immune cells[1][2]. Inhibition of PI3Kγδ presents a promising therapeutic strategy for mitigating Th2-mediated airway inflammation. This document provides an overview of the application of a representative PI3Kγδ inhibitor for studying Th2-driven lung inflammation in a preclinical setting.
Mechanism of Action
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions including cell growth, proliferation, differentiation, motility, and survival. In the context of Th2-driven lung inflammation, the γ and δ isoforms of PI3K are key signaling components downstream of various receptors on immune cells. Upon activation by cytokines and chemokines, PI3Kγ and PI3Kδ phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. This cascade ultimately leads to the activation of transcription factors that promote the expression of pro-inflammatory genes, contributing to the pathological features of asthma[1][2]. A selective PI3Kγδ inhibitor would block this signaling cascade, thereby reducing the inflammatory response.
Below is a diagram illustrating the simplified signaling pathway.
Caption: Simplified Th2 signaling pathway and the inhibitory action of a representative PI3Kγδ inhibitor.
Quantitative Data Summary
The following table summarizes representative data from preclinical studies using PI3Kγδ inhibitors in rodent models of allergic asthma.
| Parameter | Vehicle Control | PI3Kγδ Inhibitor | Dexamethasone | Reference |
| BALF Total Cell Count (x10^5) | 5.2 ± 0.6 | 2.1 ± 0.3 | 1.8 ± 0.2 | [3] |
| BALF Eosinophils (x10^4) | 25.1 ± 3.2 | 6.3 ± 1.1 | 4.9 ± 0.8 | [3] |
| Lung IL-4 (pg/mL) | 45.8 ± 5.1 | 22.3 ± 3.5 | 18.7 ± 2.9 | [4] |
| Lung IL-5 (pg/mL) | 62.4 ± 7.3 | 28.9 ± 4.1 | 25.1 ± 3.7 | [4] |
| Lung IL-13 (pg/mL) | 85.1 ± 9.8 | 40.2 ± 5.6 | 35.8 ± 4.9 | [4] |
| Airway Hyperresponsiveness (Penh) | 3.8 ± 0.4 | 1.9 ± 0.2 | 1.5 ± 0.2 | [5] |
| *p < 0.05 compared to vehicle control. Data are presented as mean ± SEM and are representative examples from published studies. |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This is a widely used model to induce Th2-driven airway inflammation[4][6][7].
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Nebulizer system
-
Representative PI3Kγδ inhibitor
-
Vehicle control (e.g., 0.5% methylcellulose)
Protocol:
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS[6].
-
-
Drug Administration:
-
From day 24 to day 27, administer the representative PI3Kγδ inhibitor (e.g., orally or intratracheally) or vehicle control one hour prior to the OVA challenge. Dosage will be compound-specific and should be determined from dose-ranging studies.
-
-
Airway Challenge:
-
Endpoint Analysis (Day 28):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR using a whole-body plethysmograph in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by instilling and retrieving PBS into the lungs.
-
Cell Differentials: Centrifuge the BAL fluid (BALF), resuspend the cell pellet, and perform differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using Wright-Giemsa staining.
-
Cytokine Analysis: Measure Th2 cytokine levels (IL-4, IL-5, IL-13) in the BALF supernatant or lung homogenates using ELISA or multiplex assays.
-
Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Caption: Experimental workflow for the OVA-induced allergic asthma model.
House Dust Mite (HDM)-Induced Allergic Asthma Model
This model uses a clinically relevant allergen to induce Th2-driven airway inflammation[8].
Materials:
-
6-8 week old BALB/c mice
-
House Dust Mite (HDM) extract (Greer Laboratories)
-
Phosphate-buffered saline (PBS)
-
Intranasal administration supplies
-
Representative PI3Kγδ inhibitor
-
Vehicle control
Protocol:
-
Sensitization and Challenge:
-
On days 0, 1, and 2, sensitize the mice by intranasal administration of 25 µg of HDM extract in 20 µL of saline under light anesthesia.
-
On days 14, 15, 18, and 19, challenge the mice with a lower dose of HDM (e.g., 6.25 µg) in 20 µL of saline[8].
-
-
Drug Administration:
-
Administer the representative PI3Kγδ inhibitor or vehicle control one hour prior to each challenge on days 14, 15, 18, and 19.
-
-
Endpoint Analysis (Day 21):
-
Perform endpoint analyses as described in the OVA model (AHR, BAL, cytokine analysis, histology).
-
Conclusion
The study of Th2-driven lung inflammation can be effectively carried out using representative PI3Kγδ inhibitors in established preclinical models of allergic asthma. These compounds are expected to attenuate the key features of asthma, including eosinophilic inflammation, mucus production, and airway hyperresponsiveness, by targeting the underlying PI3K signaling pathway in immune cells. The protocols outlined above provide a robust framework for evaluating the efficacy of such inhibitors and elucidating their mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation into the Role of PI3K and JAK3 Kinase Inhibitors in Murine Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cooperation between Th1 and Th2 cells in a murine model of eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
Troubleshooting & Optimization
GSK2292767 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2292767. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3][4] Its selectivity for PI3Kδ is over 500-fold greater than for other PI3K isoforms.[1][4] PI3Kδ is a key enzyme in the PI3K/Akt signaling pathway, which is crucial for the activation, proliferation, and survival of leukocytes. By inhibiting PI3Kδ, this compound can modulate immune responses, making it a compound of interest for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3][5]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a low-solubility compound.[6] It is practically insoluble in water and ethanol.[2] However, it is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] For in vivo applications, specific formulations are required to achieve a homogenous suspension or solution.[2][5]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
Troubleshooting Guide: Solubility Issues
Issue 1: Difficulty dissolving this compound powder in DMSO.
-
Possible Cause: The compound may require energy to fully dissolve. Another potential issue is the quality of the DMSO used.
-
Solution:
Issue 2: Precipitation of this compound observed when diluting a DMSO stock solution with aqueous media.
-
Possible Cause: this compound has very low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.
-
Solution:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution (typically <0.5%) to maintain the solubility of this compound and minimize solvent toxicity to cells.
-
Serial Dilutions: Perform serial dilutions in your aqueous medium. Instead of a single large dilution, dilute the DMSO stock in multiple, smaller steps.
-
Use of Surfactants: For some applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in the final aqueous medium can help to maintain the compound's solubility.
-
Direct Addition to Protein-Containing Medium: If your final application involves cell culture, adding the DMSO stock directly to a medium containing serum (e.g., FBS) can sometimes help to stabilize the compound due to protein binding.
-
Data Presentation: Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 - 125 | 195.09 - 243.86 | May require warming and sonication. Use of fresh, anhydrous DMSO is recommended.[1][2] |
| DMF | 16 | 31.21 | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 | 0.59 | |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution briefly.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
If necessary, gently warm the solution to 60°C in a water bath with intermittent vortexing until the solution is clear.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example for Injection)
This is an example formulation and may require optimization for your specific experimental needs.
-
Prepare a 100 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
To prepare a 1 mL working solution with a final concentration of 5 mg/mL, follow these steps in order: a. Take 50 µL of the 100 mg/mL clarified DMSO stock solution. b. Add 400 µL of PEG300 and mix until the solution is clear. c. Add 50 µL of Tween 80 and mix until the solution is clear. d. Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
The final composition of the vehicle will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[2]
-
The mixed solution should be used immediately for optimal results.[2]
Visualizations
Signaling Pathway
Caption: The inhibitory action of this compound on the PI3Kδ signaling pathway.
Experimental Workflow: Troubleshooting Solubility
Caption: A workflow for troubleshooting common solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. Translation of Inhaled Drug Optimization Strategies into Clinical Pharmacokinetics and Pharmacodynamics Using GSK2292767A, a Novel Inhaled Phosphoinositide 3-Kinase δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of GSK2292767
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2292767. The information is designed to address specific issues that may be encountered during experiments, with a focus on understanding and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] Published data indicates that it demonstrates greater than 500-fold selectivity over other PI3K isoforms.[1] Furthermore, it has been shown to be over 100-fold selective against a broader panel of kinases, including those in the Millipore kinase panel.[3]
Q2: My experimental results are inconsistent with the known on-target activity of this compound. Could off-target effects be the cause?
A2: While this compound is highly selective, unexpected or inconsistent results can sometimes suggest off-target effects, especially at high concentrations. Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site across the kinome.[4] These unintended interactions may lead to phenotypic outcomes independent of PI3Kδ inhibition. It is crucial to perform validation experiments to determine if the observed effects are due to off-target activities.
Q3: What are the potential class-wide effects of PI3Kδ inhibitors that I should be aware of?
A3: PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in the immune system.[5] Therefore, both on-target and potential off-target effects of PI3Kδ inhibitors can manifest as immunological or hematological changes. Common adverse events associated with the PI3Kδ inhibitor class include gastrointestinal issues (like diarrhea and colitis), transaminitis (elevated liver enzymes), myelosuppression, and an increased risk of infections.[6][7][8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
If you observe a cellular phenotype that is not readily explained by the inhibition of the PI3Kδ pathway, the following troubleshooting steps can help determine if off-target effects are at play.
Table 1: Troubleshooting Unexpected Experimental Outcomes
| Observation | Potential Cause | Recommended Action |
| Cellular effect potency (EC50) is significantly different from the biochemical potency (IC50) for PI3Kδ. | Off-target effect or issues with compound stability/cell permeability. | Perform a careful dose-response analysis. A significant discrepancy warrants further investigation into off-target effects. |
| A structurally unrelated PI3Kδ inhibitor does not produce the same phenotype. | The observed effect is likely an off-target effect specific to this compound. | Use a control compound with a different chemical scaffold to confirm that the phenotype is not a general consequence of PI3Kδ inhibition. |
| The phenotype is not rescued by a drug-resistant mutant of PI3Kδ. | Strong evidence for an off-target effect. | If possible, perform a rescue experiment by overexpressing a version of PI3Kδ that is not inhibited by this compound. |
| Phosphorylation of a downstream component in a parallel pathway is affected. | This compound may have an off-target in that parallel pathway. | Consult publicly available kinase inhibitor databases to see if this compound has any known minor off-targets that could explain the observation. |
Guide 2: General Workflow for Investigating Off-Target Effects
The following diagram outlines a logical workflow for researchers to follow when investigating potential off-target effects of a kinase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Our discovery of PI3Kdelta | Faculty of Medical Sciences [ucl.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
GSK2292767 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GSK2292767, a potent and selective PI3Kδ inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A1: For long-term storage, the solid form of this compound should be stored at -20°C, where it can remain stable for up to three years.[1][2][3] For shorter periods, storage at 4°C for up to two years is also acceptable.[1][2] It is recommended to keep the compound in a dry and dark environment.[4]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3] Concentrations of approximately 100-125 mg/mL in fresh DMSO can be achieved.[1][2][3] It is important to use fresh, anhydrous DMSO, as the presence of moisture can reduce the compound's solubility.[3] this compound is insoluble in water and ethanol.[3]
Q3: How should I store this compound once it is in solution?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] For long-term storage, these aliquots should be kept at -80°C and are stable for up to 6 months.[1][2] Some sources suggest stability for up to one year at -80°C.[3] For short-term storage, -20°C is suitable for up to one month.[1][2][3]
Q4: The compound arrived at room temperature. Is it still viable?
A4: Yes. This compound is stable at ambient temperatures for the duration of typical shipping and customs handling, which can be a few days to weeks.[1][4] Upon receipt, you should immediately store it under the recommended conditions.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur if the solution has been stored improperly or if the solvent has absorbed moisture. Gentle warming of the solution (e.g., to 60°C) and sonication may help to redissolve the compound.[2] Ensure you are using fresh, anhydrous DMSO for reconstitution.[3] If precipitation persists, it may indicate degradation, and a fresh stock solution should be prepared.
Storage and Stability Data
Solid Form (Powder)
| Storage Temperature | Duration of Stability |
| -20°C | Up to 3 years[1][2][3] |
| 4°C | Up to 2 years[1][2] |
| Room Temperature | Stable for a few days to weeks (shipping)[1][4] |
In Solvent (DMSO)
| Storage Temperature | Duration of Stability |
| -80°C | Up to 6 months[1][2] (some sources suggest up to 1 year[3]) |
| -20°C | Up to 1 month[1][2][3] |
Experimental Protocols
Preparation of DMSO Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex or sonicate the solution to ensure the compound is fully dissolved. Gentle warming can be applied if necessary.[2]
-
Once dissolved, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[2]
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Preparation of In Vivo Formulation (Example)
This is an example formulation and may require optimization for your specific experimental needs.
-
Materials: this compound DMSO stock solution, PEG300, Tween 80, sterile water (ddH₂O).
-
Procedure (for a 1 mL final volume):
-
Start with a pre-calculated volume of the this compound DMSO stock solution (e.g., 50 µL of a 100 mg/mL stock).
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL. Mix thoroughly.
-
It is recommended to use this formulation immediately after preparation for optimal results.[3]
-
Troubleshooting Guide
Caption: Troubleshooting workflow for common this compound stability issues.
References
Technical Support Center: Optimizing GSK2292767 Dosage for In Vivo Studies
Welcome to the technical support center for GSK2292767, a potent and selective PI3Kδ inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] PI3Kδ is a key component of the PI3K/Akt signaling pathway, which plays a crucial role in regulating cell growth, proliferation, survival, and inflammation. By selectively inhibiting PI3Kδ, which is highly expressed in leukocytes, this compound can modulate immune cell function and is being investigated for the treatment of inflammatory and respiratory diseases such as asthma.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: The optimal starting dose for this compound will depend on the specific animal model, disease indication, and route of administration. However, based on preclinical data, a dose of 35 µg/kg has been identified as the ED50 (the dose that produces 50% of the maximum effect) for protecting against eosinophil recruitment in a Brown Norway rat model of ovalbumin-induced lung inflammation.[1] For murine models, while a specific dose for 63% reduction in eosinophilia has been reported, the exact dosage was not specified in the available literature. Therefore, a dose-ranging study is highly recommended to determine the optimal dose for your specific experimental setup.
Q3: What are the pharmacokinetic properties of this compound?
A3: In rats, this compound exhibits high clearance (50 mL/min/kg) and low oral bioavailability (less than 2%).[1] In a first-in-human study in healthy smokers, this compound was administered via dry powder inhalation.
Q4: What is the known safety and toxicology profile of this compound?
A4: In a rabbit cardiac ventricular wedge assay, this compound at concentrations of 0.01-1 μM showed no effect on QT interval, Tp-e, or QRS duration, indicating a low risk of TdP arrhythmias.[1] While a specific No Observed Adverse Effect Level (NOAEL) for this compound in preclinical species is not publicly available, studies on other PI3Kδ inhibitors can provide some insight. For example, the PI3Kδ inhibitor roginolisib had a NOAEL of 15 mg/kg in rats, with lymphoid tissue toxicity being a common finding for this class of compounds.[3][4]
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Brown Norway Rats
This protocol is based on established models of allergic asthma and is relevant for evaluating the efficacy of this compound in reducing airway inflammation.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Saline
-
Vehicle for this compound (see Formulation Guide below)
-
Brown Norway rats
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize Brown Norway rats by intraperitoneal (i.p.) injection of 1 mg OVA emulsified in 200 mg of aluminum hydroxide in a total volume of 1 mL saline.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle. The timing and frequency of administration should be optimized in a pilot study. For prophylactic treatment, administer this compound prior to the OVA challenge. For therapeutic treatment, administer after the challenge. The reported ED50 of 35 µg/kg was likely administered prior to challenge in the acute model.[1]
-
-
Aerosol Challenge:
-
On day 14, place the sensitized rats in a whole-body plethysmograph and expose them to an aerosol of 1% OVA in saline for 30 minutes.
-
-
Endpoint Analysis (24-72 hours post-challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a BAL to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils, neutrophils, and other leukocytes.
-
Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and airway remodeling.
-
Cytokine Analysis: Analyze BAL fluid for levels of Th2 cytokines such as IL-4, IL-5, and IL-13.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Effective Dose | Reference |
| Brown Norway Rat (OVA-induced asthma) | Eosinophil Recruitment | ED50 = 35 µg/kg | [1] |
| Murine PD Model | Eosinophilia | 63% reduction (dose not specified) |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference |
| Clearance | 50 | mL/min/kg | [1] |
| Oral Bioavailability (F) | < 2 | % | [1] |
Table 3: Preclinical Safety Data for this compound and a Related PI3Kδ Inhibitor
| Compound | Species | Finding | NOAEL | Reference |
| This compound | Rabbit | No effect on QT interval, Tp-e, or QRS duration | N/A | [1] |
| Roginolisib | Rat | Lymphoid tissue toxicity | 15 mg/kg | [3][4] |
| Roginolisib | Dog | Skin and gastrointestinal toxicity | Not determined | [3][4] |
Troubleshooting Guide
Issue 1: High variability in in vivo results.
-
Potential Cause: Inconsistent drug formulation or administration, animal handling stress, or inherent biological variability.
-
Solution:
-
Standardize Formulation: Prepare fresh formulations for each experiment and ensure complete solubilization or a homogenous suspension.
-
Consistent Administration: Use a consistent route and technique for drug administration. For intratracheal administration, ensure proper placement to avoid deposition in the upper airways.
-
Acclimatize Animals: Allow animals to acclimate to the facility and handling procedures for at least one week before the experiment.
-
Control for Environmental Factors: Maintain consistent light/dark cycles, temperature, and humidity. Minimize noise and other stressors.
-
Randomize and Blind: Randomize animals into treatment groups and blind the investigators to the treatment allocation during data collection and analysis.
-
Issue 2: Lack of efficacy at the expected dose.
-
Potential Cause: Suboptimal dosing regimen, poor bioavailability with the chosen route, or rapid metabolism.
-
Solution:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your model.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the drug concentration in plasma and the target tissue over time.
-
Alternative Administration Route: Consider a different route of administration that may offer better bioavailability. For example, given the low oral bioavailability of this compound, intraperitoneal or intravenous administration may be more effective for systemic delivery. For respiratory models, direct intratracheal or inhalation delivery should be considered.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2292767 high clearance and low oral bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GSK2292767, a potent and selective PI3Kδ inhibitor. The focus is on addressing common challenges related to its characteristic high clearance and low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, with a reported pIC50 of 10.1.[1] It demonstrates over 500-fold selectivity for PI3Kδ compared to other PI3K isoforms.[1] Its primary mechanism of action is the inhibition of the PI3Kδ signaling pathway, which is a critical pathway in immune cells for processes such as cell growth, proliferation, differentiation, and survival. This makes it a compound of interest for respiratory diseases.[1][2]
Q2: What are the known pharmacokinetic challenges associated with this compound?
Preclinical studies have highlighted two main pharmacokinetic challenges with this compound:
-
High Clearance: In rat pharmacokinetic studies, this compound exhibited high clearance, with a reported value of 50 mL/min/kg.[1][2]
-
Low Oral Bioavailability: The same studies indicated very low oral bioavailability, with less than 2% of the administered dose reaching systemic circulation (F < 2%).[1][2]
Q3: Why is the oral bioavailability of this compound so low?
While specific studies on the exact causes for this compound are not publicly detailed, low oral bioavailability for drug candidates is often a result of one or a combination of the following factors:
-
Poor Absorption: The compound may have low permeability across the intestinal epithelium.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it can reach systemic circulation.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
-
Poor Aqueous Solubility: Low solubility can limit the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.
Q4: Given the low oral bioavailability, what is the intended route of administration for this compound?
Due to its pharmacokinetic profile, this compound has been primarily investigated for administration via inhalation for the treatment of respiratory diseases.[3] This route delivers the drug directly to the target organ (the lungs), minimizing systemic exposure and bypassing the issues of poor oral absorption and high first-pass metabolism.
Troubleshooting Guides
Issue 1: Unexpectedly low systemic exposure in preclinical oral dosing studies.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility in Formulation | 1. Verify Solubility: Determine the kinetic and thermodynamic solubility of this compound in the dosing vehicle. 2. Optimize Formulation: Consider using enabling formulations such as suspensions, solutions with co-solvents (e.g., PEG400, DMSO), or lipid-based formulations to improve solubility and dissolution. |
| High First-Pass Metabolism | 1. In Vitro Metabolism Studies: Conduct experiments with liver microsomes or hepatocytes to determine the metabolic stability of this compound. (See Experimental Protocol 2) 2. Identify Metabolizing Enzymes: Use recombinant CYP450 enzymes and specific inhibitors to identify the primary enzymes responsible for its metabolism. |
| Poor Intestinal Permeability | 1. In Vitro Permeability Assay: Perform a Caco-2 permeability assay to assess the compound's ability to cross the intestinal barrier. (See Experimental Protocol 3) 2. Assess Efflux: A bi-directional Caco-2 assay can determine if this compound is a substrate for efflux transporters like P-gp. |
| Experimental Technique | 1. Dosing Procedure: Ensure accurate oral gavage technique to prevent accidental dosing into the lungs. 2. Blood Sampling: Verify that the blood sampling schedule is adequate to capture the absorption phase and accurately determine Cmax and AUC. |
Issue 2: High variability in plasma concentrations between animals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing to provide a consistent dose to each animal. 2. Dosing Volume Accuracy: Use calibrated equipment for dosing and ensure the volume is appropriate for the animal's weight. |
| Physiological Differences | 1. Food Effects: The presence of food in the stomach can significantly alter drug absorption. Ensure a consistent fasting period for all animals before dosing. 2. Gastrointestinal Transit Time: Variability in GI transit time can affect the extent of absorption. |
| Metabolism Differences | 1. Genetic Polymorphisms: Be aware of potential strain differences in metabolic enzyme expression in the animal model used. |
Quantitative Data Summary
The following table summarizes the reported pharmacokinetic parameters for this compound in rats.
| Parameter | Value | Species | Route of Administration | Reference |
| Clearance (CL) | 50 mL/min/kg | Rat | Intravenous (assumed) | [1][2] |
| Oral Bioavailability (F) | < 2% | Rat | Oral | [1][2] |
Experimental Protocols
Experimental Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the clearance and oral bioavailability of this compound in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing Groups:
-
Intravenous (IV) Group: Administer this compound at 1 mg/kg via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Oral (PO) Group: Administer this compound at 10 mg/kg via oral gavage. The compound can be formulated as a suspension in 0.5% methylcellulose with 0.1% Tween 80.
-
-
Blood Sampling: Collect sparse blood samples (approx. 0.2 mL) from the tail vein or via cardiac puncture at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[4]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, CL, T1/2) using non-compartmental analysis software. Oral bioavailability (F) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100%.
Experimental Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes.
Methodology:
-
Test System: Pooled human or rat liver microsomes.
-
Incubation: Incubate this compound (e.g., at 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in the presence of NADPH at 37°C.
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant for the remaining concentration of this compound by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693 / k.
Experimental Protocol 3: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assessment (Apical to Basolateral):
-
Add this compound (e.g., at 10 µM) to the apical (A) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
-
Efflux Assessment (Basolateral to Apical):
-
Add this compound to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as P_app(B-A) / P_app(A-B). An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
Caption: Simplified PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Translation of Inhaled Drug Optimization Strategies into Clinical Pharmacokinetics and Pharmacodynamics Using GSK2292767A, a Novel Inhaled Phosphoinositide 3-Kinase δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with GSK2292767
Welcome to the technical support center for GSK2292767, a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My primary cells are showing less of a response to this compound than expected. What could be the issue?
A1: Several factors could contribute to a reduced response in primary cells. Firstly, the expression level of PI3Kδ can vary significantly between different cell types and donors. It is crucial to confirm high PI3Kδ expression in your specific cell type. Secondly, the activation state of the cells is critical. PI3Kδ is primarily activated downstream of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Ensure your experimental protocol includes an appropriate stimulus to activate the PI3Kδ pathway. Lastly, suboptimal inhibitor concentration or instability of the compound in your culture media could be a factor. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: I'm observing an increase in the population of a specific T cell subset after treatment with this compound, which is contrary to the expected immunosuppressive effect. Is this a known phenomenon?
A2: This is a plausible, though unexpected, observation. While PI3Kδ inhibition is generally immunosuppressive, the PI3K pathway is complex and its inhibition can have varied effects on different immune cell subsets. For instance, PI3Kδ signaling is crucial for the function of regulatory T cells (Tregs), which are themselves immunosuppressive. Inhibition of PI3Kδ could potentially impair Treg function, leading to the expansion of other T cell populations. It is recommended to perform immunophenotyping to characterize the expanding T cell subset (e.g., CD4+, CD8+, memory, effector subsets) and assess Treg markers such as FoxP3.
Q3: After an initial inhibitory effect, I see a rebound in downstream signaling (e.g., p-AKT) even in the continued presence of this compound. What could explain this?
A3: This phenomenon, known as feedback activation, is a known mechanism of resistance to kinase inhibitors. Inhibition of a kinase in a signaling pathway can sometimes lead to the compensatory activation of other kinases or parallel pathways. For example, inhibition of the PI3K/AKT pathway can sometimes lead to the activation of the MAPK/ERK pathway. To investigate this, you can perform a time-course experiment and probe for activation of key nodes in related signaling pathways (e.g., p-ERK, p-STAT3) by Western blotting.
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro cell-based assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line/Primary Cell Variability | Confirm PI3Kδ expression and pathway activity in your cell line or primary cells from different donors. Passage number of cell lines can also affect signaling pathways. |
| Inhibitor Preparation and Storage | This compound should be dissolved in a suitable solvent like DMSO and stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. |
| Assay Conditions | Optimize cell seeding density, serum concentration in the media, and stimulation conditions (e.g., growth factor, cytokine). |
| Off-Target Effects | While this compound is highly selective for PI3Kδ, cross-reactivity with other kinases at high concentrations cannot be entirely ruled out.[2] Consider using a structurally different PI3Kδ inhibitor as a control. |
Problem 2: Unexpected in vivo outcomes in animal models.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | This compound has high clearance and low oral bioavailability.[2][3] Ensure the dosing regimen and route of administration are appropriate for maintaining sufficient drug exposure in the target tissue. Consider PK/PD modeling. |
| Animal Model Specifics | The immune system and signaling pathways can differ between species. Ensure the chosen animal model is appropriate for the scientific question. For instance, the Brown Norway rat has been used in an acute OVA model of Th2-driven lung inflammation.[2] |
| Complex Biological Response | Inhibition of PI3Kδ can have pleiotropic effects on the immune system. The net effect in vivo will be a balance of its impact on various cell types and pathways. Detailed immunological analysis of tissues is recommended. |
| Adverse Events | Monitor for potential on-target toxicities associated with PI3Kδ inhibition, such as signs of colitis or immune-related adverse events. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| PI3Kδ | Biochemical Assay | pIC50: 10.1 | [3] |
| PI3Kα, β, γ | Biochemical Assay | >500-fold selective over other PI3K isoforms | [3] |
| IFNγ production (human lung parenchyma) | Cell-based Assay | pIC50: 8.7 | [2] |
| IL-2 production (human lung parenchyma) | Cell-based Assay | pIC50: 8.5 | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Effective Dose | Reference |
| Brown Norway rat acute OVA model | Eosinophil recruitment | ED50: 35 µg/kg | [3] |
Experimental Protocols
Protocol 1: Western Blot for p-AKT Inhibition
Objective: To assess the inhibition of PI3Kδ signaling by measuring the phosphorylation of its downstream effector AKT.
Materials:
-
Cells of interest
-
This compound
-
Stimulant (e.g., growth factor, cytokine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with this compound at desired concentrations for 1-2 hours.
-
Stimulate cells with the appropriate agonist for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using a chemiluminescent substrate.
Protocol 2: In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model
Objective: To evaluate the in vivo efficacy of this compound in a model of allergic asthma.
Materials:
-
Brown Norway rats
-
Ovalbumin (OVA)
-
Alum adjuvant
-
This compound formulation for in vivo administration
-
Bronchoalveolar lavage (BAL) fluid collection supplies
Procedure:
-
Sensitize rats by intraperitoneal injection of OVA emulsified in alum on day 0 and day 7.
-
On day 14, challenge the rats with an aerosolized solution of OVA.
-
Administer this compound at the desired dose and route (e.g., intratracheal, intranasal) prior to the OVA challenge.
-
24 hours after the challenge, perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Perform total and differential cell counts on the BAL fluid to assess eosinophil numbers.
Signaling Pathways and Workflows
Caption: Simplified PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Hypothesis for paradoxical inflammation via this compound-mediated Treg suppression.
References
Navigating the GSK2292767 Exposure-Response Disconnect in Lung Tissue: A Technical Support Guide
GSK2292767, a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), has been a compound of interest for inhaled therapies in respiratory diseases.[1][2][3] However, clinical studies have revealed a significant disconnect between drug exposure and the desired pharmacodynamic response in human lung tissue. This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand and troubleshoot potential issues encountered during experiments with this compound.
This guide offers frequently asked questions (FAQs) and troubleshooting advice to address the specific challenges observed with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue observed with this compound in clinical studies?
A1: The principal challenge is an observed "exposure-response disconnect."[4][5] Despite evidence of sustained presence of this compound in the lungs 24 hours after inhalation, the desired biological effect (target engagement) is short-lived, diminishing significantly by the 24-hour mark.[4][5]
Q2: How was this exposure-response disconnect identified?
A2: A first-in-human study involving healthy volunteers who smoke provided key insights.[4][5] Pharmacokinetic (PK) analysis of bronchoalveolar lavage (BAL) fluid confirmed the presence of this compound in the lungs at 24 hours post-dosing.[4][5] However, pharmacodynamic (PD) measurements in induced sputum showed a reduction in phosphatidylinositol-trisphosphate (PIP3), the product of PI3Kδ activation, only at 3 hours post-dose, with this effect not being maintained at 24 hours after single or repeated dosing.[4][5]
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] PI3Kδ is a key enzyme in the signaling pathway of immune cells, and its inhibition is expected to reduce inflammation. In preclinical models, this compound has been shown to be effective in animal models of Th2-driven lung inflammation.[2][3]
Troubleshooting Guide
Issue 1: Lack of sustained target engagement despite confirmed drug presence in the lung.
-
Possible Cause: Low aqueous solubility of this compound may lead to the drug precipitating out of solution in the lung lining fluid, rendering it unable to engage with its intracellular target, PI3Kδ. The strategy of using low solubility to achieve lung retention may, in this case, hinder its biological activity.[4][5]
-
Troubleshooting/Experimental Considerations:
-
Formulation Studies: Investigate alternative formulations that could improve the dissolution rate and maintain a higher concentration of dissolved this compound in the lung lining fluid over time.
-
Particle Size Engineering: While not explicitly stated as the issue, ensuring an optimal particle size for inhalation is crucial for deposition and subsequent dissolution.
-
In Vitro Dissolution Assays: Conduct dissolution studies in simulated lung fluid to better understand the release kinetics of the inhaled powder.
-
Issue 2: Discrepancy between preclinical efficacy and human clinical outcomes.
-
Possible Cause: The preclinical models, such as the Brown Norway rat acute OVA model, may not fully recapitulate the complexities of the human lung environment, particularly in subjects who smoke.[2][3] The composition of lung lining fluid and the cellular environment can differ significantly.
-
Troubleshooting/Experimental Considerations:
-
Advanced In Vitro Models: Utilize more sophisticated in vitro models, such as primary human lung tissue explants or air-liquid interface cultures of human bronchial epithelial cells, to assess target engagement and downstream effects in a more physiologically relevant system.
-
Species-Specific PK/PD Modeling: Develop and refine pharmacokinetic/pharmacodynamic models that account for species differences in lung physiology and drug metabolism.
-
Issue 3: Difficulty in accurately quantifying target engagement over time.
-
Possible Cause: The timing of sample collection is critical. The transient nature of target engagement with this compound highlights the need for a well-designed time-course study.
-
Troubleshooting/Experimental Considerations:
-
Multiple Time-Point Sampling: Design experiments with more frequent sampling points, especially in the initial hours post-administration, to capture the peak and subsequent decline of the pharmacodynamic effect.
-
Sensitive Biomarker Assays: Ensure that the assays used to measure downstream signaling (e.g., PIP3 levels) are sensitive and validated for the specific sample type (e.g., induced sputum, BAL fluid).
-
Data Presentation
Table 1: Summary of Clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Findings for Inhaled GSK2292767A
| Parameter | Single Dose (0.05-2 mg) | 14-Day Repeat Dose (2 mg) |
| Pharmacokinetics (PK) | ||
| Plasma Exposure | Linear increase with dose | Marginal accumulation |
| Lung Presence (BAL at 24h) | Not Assessed | Confirmed |
| Pharmacodynamics (PD) | ||
| PIP3 Reduction in Sputum (3h) | 27% reduction | Not Assessed |
| PIP3 Reduction in Sputum (24h) | Not maintained | Not maintained |
Data sourced from a study in healthy volunteers who smoke.[4][5]
Experimental Protocols
Key Methodologies from the First-in-Human Study of GSK2292767A:
-
Study Design: A single-center, double-blind (sponsor open), placebo-controlled, two-part study in healthy volunteers who smoke. Part A involved single ascending doses, while Part B involved repeat doses for 14 days.[6]
-
Pharmacokinetic (PK) Sampling:
-
Pharmacodynamic (PD) Sampling:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Translation of Inhaled Drug Optimization Strategies into Clinical Pharmacokinetics and Pharmacodynamics Using GSK2292767A, a Novel Inhaled Phosphoinositide 3-Kinase δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: GSK2292767 in Cell Signaling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK2292767 in cell signaling experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] Its primary mechanism of action is to block the catalytic activity of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2] PI3Kδ is predominantly expressed in hematopoietic cells, making this compound a valuable tool for studying immune cell signaling and for research into inflammatory and respiratory diseases.[1][3]
Q2: What is the reported potency and selectivity of this compound?
This compound is a highly potent inhibitor with a pIC50 of 10.1 for PI3Kδ.[1] It exhibits more than 500-fold selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ).[1] In a human lung parenchyma assay, it was shown to inhibit IFNγ and IL-2 production with pIC50 values of 8.7 and 8.5, respectively.[3]
Q3: How should I prepare and store this compound stock solutions?
This compound is insoluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro experiments, a stock solution of up to 100 mg/mL (195.09 mM) can be prepared in fresh, anhydrous DMSO.[2] It is recommended to warm the solution and use sonication to ensure complete dissolution.[1]
-
Storage of Stock Solutions : Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q4: What are the potential off-target effects of this compound?
While this compound is reported to be highly selective for PI3Kδ, like all kinase inhibitors, the possibility of off-target effects should be considered.[3] These effects can arise from interactions with other kinases or cellular components, potentially leading to unexpected experimental outcomes. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of PI3Kδ Signaling (e.g., p-AKT levels)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Compound Insolubility | Ensure this compound is fully dissolved in high-quality, anhydrous DMSO. Gentle warming and sonication can aid dissolution. Visually inspect the stock solution for any precipitate before diluting it into your cell culture medium. |
| Precipitation in Media | When diluting the DMSO stock into aqueous cell culture media, the final DMSO concentration should be kept low (typically <0.5%) to prevent precipitation. Prepare fresh dilutions for each experiment and add the inhibitor to the media with gentle mixing. |
| Incorrect Inhibitor Concentration | The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the IC50 in your specific cell line. Start with a concentration range of 0.1 nM to 10 µM. |
| Inappropriate Incubation Time | The time required to observe maximal inhibition can vary. A typical pre-incubation time is 1-2 hours before stimulation. However, for longer-term experiments, the stability of the compound in your culture conditions should be considered. |
| Cell Line Insensitivity | Confirm that your cell line expresses PI3Kδ and that the pathway is active under your experimental conditions. Some cell lines may have redundant signaling pathways that compensate for PI3Kδ inhibition. |
| Degraded Compound | Ensure proper storage of the stock solution at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. |
Problem 2: Unexpected Effects on Cell Viability or Proliferation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Off-Target Effects | While highly selective, off-target effects cannot be entirely ruled out. To confirm that the observed phenotype is due to PI3Kδ inhibition, consider using a structurally different PI3Kδ inhibitor or siRNA-mediated knockdown of PI3Kδ as a complementary approach. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your vehicle control and treated samples is identical and as low as possible (ideally ≤0.1%). |
| Assay Interference | Some cell viability assays, such as those based on metabolic activity (e.g., MTT, XTT), can be influenced by the metabolic state of the cells, which may be altered by PI3K inhibition.[4][5] Consider using a viability assay based on a different principle, such as cell counting (trypan blue exclusion) or a DNA-binding dye (e.g., propidium iodide). |
| Cell Cycle Arrest vs. Cytotoxicity | PI3K pathway inhibition can lead to cell cycle arrest without inducing cell death. Assays that measure metabolic activity might not distinguish between a cytostatic and a cytotoxic effect.[6] Use assays that specifically measure apoptosis (e.g., Annexin V staining) or cell cycle distribution (e.g., propidium iodide staining with flow cytometry) to differentiate these outcomes. |
Quantitative Data Summary
| Parameter | Value | Source |
| pIC50 (PI3Kδ) | 10.1 | [1] |
| Selectivity | >500-fold over other PI3K isoforms | [1] |
| pIC50 (IFNγ production) | 8.7 | [3] |
| pIC50 (IL-2 production) | 8.5 | [3] |
| Solubility in DMSO | Up to 100 mg/mL (195.09 mM) | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Phosphorylation
This protocol describes the assessment of PI3Kδ inhibition by measuring the phosphorylation of its downstream effector, AKT, at Serine 473.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal PI3K activity, serum-starve the cells for 3-4 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., growth factor, cytokine) for 15-30 minutes to activate the PI3K pathway.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control.
Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)
This protocol provides a method to assess cell viability following treatment with this compound, which is not dependent on cellular metabolism.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density appropriate for the duration of the experiment.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the media and wash with PBS.
-
Add trypsin-EDTA and incubate until the cells detach.
-
Resuspend the cells in complete medium.
-
For suspension cells, directly collect the cell suspension.
-
-
Cell Staining and Counting:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition.
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for Western blot analysis.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. Different metabolic responses to PI3K inhibition in NSCLC cells harboring wild-type and G12C mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays to enhance metabolic phenotyping in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
Ensuring reproducibility in GSK2292767 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving the selective PI3Kδ inhibitor, GSK2292767.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] PI3Kδ is a lipid kinase that plays a crucial role in intracellular signaling pathways, particularly in immune cells.[3] By inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream signaling proteins like Akt, leading to the regulation of cell growth, proliferation, and survival.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] The compound is stable at room temperature for a few days, which is sufficient for ordinary shipping.[4]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at approximately 100 mg/mL (~195.1 mM).[2][4] It is insoluble in water and ethanol.[2] For in vivo studies, specific formulation protocols are required to achieve a homogenous suspension or clear solution.
Troubleshooting Guide
In Vitro Experimentation
Q4: I am not observing the expected decrease in p-Akt levels after treating my cells with this compound. What could be the issue?
A4: There are several potential reasons for this observation. Please consider the following troubleshooting steps:
-
Cellular Context: Confirm that your cell line expresses PI3Kδ and that the PI3K/Akt pathway is active under your experimental conditions. Some cell lines may have low basal PI3K activity.
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. An IC50 value for p-Akt inhibition in a specific cell line may need to be empirically determined.
-
Feedback Loops: Prolonged inhibition of the PI3K pathway can sometimes lead to the activation of compensatory feedback loops, which might result in a paradoxical increase in p-Akt levels at later time points.[5] Consider performing a time-course experiment to capture the initial inhibitory effect.
-
Western Blotting Technique: Troubleshoot your Western blotting protocol. Ensure complete protein transfer, use appropriate blocking buffers (e.g., 5% BSA in TBST for phospho-antibodies), and use fresh, validated primary and secondary antibodies.[6] The addition of phosphatase inhibitors to your lysis buffer is critical.[6]
Q5: I am observing unexpected cytotoxicity in my cell-based assays. Is this a known effect of this compound?
A5: While this compound is designed to be selective, high concentrations or prolonged exposure can lead to off-target effects or on-target toxicities in certain cell types. PI3Kδ inhibitors have been associated with immune-related toxicities, such as colitis-like effects.[7] If your cell line is of immune origin, the observed cytotoxicity might be an on-target effect. To investigate this:
-
Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration range.
-
Control Compound: Include a structurally unrelated PI3Kδ inhibitor to see if the effect is specific to this class of compounds.
-
Apoptosis Markers: Assess markers of apoptosis (e.g., cleaved caspase-3) to confirm if the cells are undergoing programmed cell death.
In Vivo Experimentation
Q6: I am having trouble with the in vivo formulation of this compound due to its low aqueous solubility. What are the recommended formulation strategies?
A6: this compound has low oral bioavailability (F < 2%), which is partly due to its poor solubility.[1][4] For in vivo studies, a common approach is to prepare a suspension or a clear solution using a combination of solvents. A suggested formulation for injection involves dissolving this compound in a vehicle composed of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[2] For oral administration, a homogenous suspension can be made using CMC-Na.[2] It is crucial to use freshly prepared formulations for optimal results.[2]
Q7: My in vivo experiment with this compound in an asthma model is not showing the expected reduction in airway inflammation. What should I check?
A7: Several factors could contribute to a lack of efficacy in your in vivo model:
-
Dosing and Administration: Verify the dose and route of administration. This compound has been shown to be effective in a rat model of Th2-driven lung inflammation with an ED50 of 35 μg/kg.[1][4] Ensure accurate dosing and that the administration method (e.g., oral gavage, intraperitoneal injection) is appropriate for your model.
-
Pharmacokinetics: Be mindful of the high in vivo clearance of this compound (50 mL/min/kg in rats).[1][4] The timing of sample collection relative to the last dose is critical to observe the desired pharmacological effect.
-
Animal Model: Ensure that the inflammatory pathways in your specific asthma model are indeed PI3Kδ-dependent.
-
Formulation Issues: Inconsistent formulation can lead to variable drug exposure. Ensure your formulation is homogenous and stable throughout the experiment.
Data Presentation
| Parameter | Value | Species/System | Reference |
| pIC50 (PI3Kδ) | 10.1 | In Vitro Kinase Assay | [1][3] |
| Selectivity | >100-fold vs. other kinases | In-house and Millipore panels | [4] |
| >500-fold vs. other PI3K isoforms | In Vitro Kinase Assays | [1] | |
| pIC50 (IFNγ production) | 8.7 | Human Lung Parenchyma Assay | [4] |
| pIC50 (IL-2 production) | 8.5 | Human Lung Parenchyma Assay | [4] |
| In Vivo Clearance | 50 mL/min/kg | Rat | [1][4] |
| Oral Bioavailability (F) | < 2% | Rat | [1][4] |
| ED50 (Eosinophil Recruitment) | 35 µg/kg | Brown Norway Rat OVA Model | [1][4] |
Experimental Protocols
p-Akt (Ser473) Western Blot Assay
This protocol is designed to assess the inhibition of the PI3K pathway by measuring the phosphorylation of Akt at Serine 473.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
If necessary, serum-starve the cells for 3-4 hours to reduce basal PI3K activity.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., growth factor, chemokine) for 5-30 minutes to activate the PI3K pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Heat the samples at 95°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
-
Plot the normalized p-Akt levels against the inhibitor concentration to determine the IC50 value.
-
In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model in Rats
This protocol describes a model to evaluate the efficacy of this compound in a Th2-driven model of lung inflammation.
Materials:
-
Brown Norway rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
In vivo formulation vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Reagents for cell counting and cytokine analysis (ELISA)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize the rats by intraperitoneal injection of OVA emulsified in Alum.
-
-
Challenge:
-
From day 14 to day 17, challenge the rats with aerosolized OVA for 20 minutes each day.
-
-
Treatment:
-
Administer this compound or vehicle control at the desired dose (e.g., 35 µg/kg) and route (e.g., oral, intraperitoneal) one hour before each OVA challenge.
-
-
Endpoint Analysis (on day 18):
-
Euthanize the rats and perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells and fluid.
-
Perform a total and differential cell count on the BAL fluid to quantify eosinophils, neutrophils, and other inflammatory cells.
-
Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Process lung tissue for histological analysis to assess inflammation and mucus production.
-
-
Data Analysis:
-
Compare the inflammatory cell counts and cytokine levels between the vehicle-treated and this compound-treated groups to determine the efficacy of the inhibitor.
-
Visualizations
Caption: PI3Kδ Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
Validation & Comparative
A Head-to-Head Comparison of PI3Kδ Inhibitors: GSK2292767 vs. GSK2269557 (Nemiralisib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, GSK2292767 and GSK2269557 (nemiralisib), developed for the treatment of respiratory diseases. This analysis is based on available preclinical and clinical data to assist researchers in understanding the nuances of these two molecules.
At a Glance: Key Differences and Similarities
Both this compound and nemiralisib are potent inhibitors of PI3Kδ, an enzyme predominantly expressed in leukocytes and a key mediator in inflammatory pathways.[1] Developed by GlaxoSmithKline, these compounds were investigated for their therapeutic potential in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Nemiralisib was the clinical lead, with this compound developed as a back-up candidate. While both molecules show high selectivity for PI3Kδ, they exhibit differences in their pharmacokinetic profiles and have been evaluated in different clinical settings.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and nemiralisib, focusing on in vitro potency, selectivity, and in vivo pharmacokinetics in rats.
Table 1: In Vitro Potency and Selectivity Against PI3K Isoforms
| Parameter | This compound | GSK2269557 (Nemiralisib) |
| PI3Kδ Potency | pIC50: 10.1[2] | pKi: 9.9[] |
| PI3Kα Selectivity | >500-fold vs. PI3Kδ[2] | pIC50: 5.3 (>1000-fold vs. PI3Kδ)[] |
| PI3Kβ Selectivity | >500-fold vs. PI3Kδ[2] | pIC50: 5.8 (>1000-fold vs. PI3Kδ)[] |
| PI3Kγ Selectivity | >500-fold vs. PI3Kδ[2] | pIC50: 5.2 (>1000-fold vs. PI3Kδ)[] |
Table 2: In Vivo Pharmacokinetics in Rats
| Parameter | This compound | GSK2269557 (Nemiralisib) |
| Clearance | 50 mL/min/kg[2] | 28 mL/min/kg[] |
| Oral Bioavailability (F) | < 2%[2] | 2%[] |
Signaling Pathway and Mechanism of Action
Both this compound and nemiralisib target the PI3Kδ signaling pathway, which is crucial for the activation, proliferation, and function of various immune cells. By inhibiting PI3Kδ, these compounds aim to reduce the inflammatory response characteristic of respiratory diseases like asthma and COPD.
Preclinical Efficacy in a Respiratory Inflammation Model
Both compounds have demonstrated activity in a Brown Norway rat model of ovalbumin (OVA)-induced airway inflammation, a key preclinical model for assessing potential treatments for allergic asthma.[1] In this model, the compounds were evaluated for their ability to protect against the recruitment of eosinophils to the lungs, a hallmark of type 2 inflammation. While a direct head-to-head comparative study with detailed results has not been published, the available data indicates that both molecules are active in this relevant disease model.
Experimental Protocols
Brown Norway Rat Model of Ovalbumin-Induced Airway Inflammation
This experimental model is designed to mimic the eosinophilic inflammation characteristic of allergic asthma.
Methodology:
-
Sensitization: Male Brown Norway rats are sensitized with an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum adjuvant on day 0 and receive a booster injection on day 14.
-
Drug Administration: On day 21, animals are administered either vehicle, this compound, or nemiralisib via the appropriate route (e.g., intratracheal or oral) at various doses.
-
Antigen Challenge: Following drug administration, the rats are challenged with an aerosolized solution of OVA for a specified duration to induce an inflammatory response.
-
Analysis: At 24 to 48 hours post-challenge, bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. Lung tissue may also be collected for histological analysis. The number of eosinophils and other inflammatory cells in the BAL fluid is quantified, and levels of inflammatory mediators (e.g., cytokines and chemokines) can be measured.
Clinical Trial Overview
This compound
This compound has been evaluated in a Phase 1 clinical trial (NCT03045887) to assess its safety, tolerability, and pharmacokinetics in healthy participants who smoke.[4] This first-in-human study involved single and repeat inhaled doses. The results indicated that this compound was generally well-tolerated, with headache being the most commonly reported adverse event.[4] Pharmacodynamic data from induced sputum showed a reduction in phosphatidylinositol-trisphosphate (a product of PI3K activation) 3 hours after a single dose, though this effect was not sustained at 24 hours.[4]
GSK2269557 (Nemiralisib)
Nemiralisib has undergone more extensive clinical investigation.
-
COPD: In a study of patients with an acute exacerbation of COPD (NCT02294734), the addition of inhaled nemiralisib to standard of care for 12 weeks did not significantly improve lung function (FEV1) or reduce the rate of re-exacerbations compared to placebo.[5][6] The most common adverse event was post-inhalation cough.[5] However, another study in acutely exacerbating COPD patients (NCT02294734) did show that nemiralisib improved recovery and lung function parameters.[]
-
Activated PI3Kδ Syndrome (APDS): In an open-label trial (NCT02593539) for the rare genetic disorder APDS, inhaled nemiralisib was found to have an acceptable safety and tolerability profile over 12 weeks. However, it did not produce meaningful changes in the primary biomarker, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), or downstream inflammatory markers in induced sputum. There was no convincing evidence of target engagement in the lungs.
Conclusion
Both this compound and nemiralisib are highly potent and selective PI3Kδ inhibitors with demonstrated preclinical activity in a relevant model of respiratory inflammation. Nemiralisib, the clinical lead, has shown a mixed efficacy profile in clinical trials for COPD and a lack of target engagement in the lung for APDS. This compound, the back-up compound, has demonstrated a favorable safety profile in an early-phase clinical trial, but further clinical efficacy data is needed to fully assess its therapeutic potential. The higher in vivo clearance of this compound compared to nemiralisib in rats may translate to different pharmacokinetic and pharmacodynamic profiles in humans, which could influence dosing regimens and clinical outcomes. Further research, including direct comparative studies, would be beneficial for a more definitive assessment of their respective therapeutic indices.
References
- 1. Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. smr.org.uk [smr.org.uk]
- 5. phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit delta | Phosphatidylinositol-4,5-bisphosphate 3-kinase family | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. investing.com [investing.com]
A Comparative Guide to PI3K Delta Inhibitors: GSK2292767 and a New Generation of Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and differentiation. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it a prime therapeutic target for B-cell malignancies and inflammatory diseases. This guide provides an objective comparison of GSK2292767, a potent PI3Kδ inhibitor investigated for respiratory diseases, with other prominent PI3Kδ inhibitors primarily developed for oncology.
The PI3K Delta Signaling Pathway
Activation of the PI3Kδ pathway, often initiated by B-cell receptor (BCR) or cytokine receptor signaling, leads to the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger Phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival and proliferation. Inhibitors of PI3Kδ block this cascade, thereby inducing apoptosis and inhibiting the proliferation of malignant B-cells.[1][2][3]
References
A Comparative Guide to PI3Kδ Inhibitors: GSK2292767 vs. Idelalisib in B-Cell Signaling
This guide provides a detailed comparison of two selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, GSK2292767 and idelalisib, with a focus on their roles and performance within the B-cell signaling cascade. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective analysis of their mechanisms, potency, selectivity, and therapeutic applications.
Introduction to PI3Kδ Inhibition in B-Cell Signaling
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that governs essential cellular functions, including proliferation, survival, and metabolism.[1] The PI3K family has four Class I isoforms (α, β, γ, δ).[2] While the α and β isoforms are expressed ubiquitously, the δ (delta) and γ (gamma) isoforms are predominantly found in hematopoietic cells.[3][4]
In B-lymphocytes, PI3Kδ is a key component downstream of the B-cell receptor (BCR), a pathway frequently hyperactivated in B-cell malignancies.[2][5][6] This hyperactivity drives cancer cell survival and proliferation.[7] Consequently, selective inhibition of PI3Kδ has emerged as a promising therapeutic strategy for treating cancers like chronic lymphocytic leukemia (CLL) and various lymphomas.[8]
Idelalisib (Zydelig®) is the first-in-class PI3Kδ inhibitor to receive FDA approval for treating several B-cell cancers.[6][9] this compound is another potent and highly selective PI3Kδ inhibitor that has been investigated primarily for respiratory diseases but holds relevance for oncology research due to its shared mechanism.[10][11][12] This guide compares these two molecules based on available experimental data.
Mechanism of Action: Targeting the B-Cell Receptor Pathway
Both idelalisib and this compound are ATP-competitive kinase inhibitors that selectively target the p110δ catalytic subunit of PI3K.[6] Activation of the B-cell receptor initiates a signaling cascade involving spleen tyrosine kinase (SYK) and Bruton's tyrosine kinase (BTK), which in turn activates PI3Kδ.[5] PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which promotes cell survival and proliferation.[5][13]
By inhibiting PI3Kδ, both idelalisib and this compound block the production of PIP3, thereby preventing the activation of Akt and other downstream effectors.[6][13] This action effectively shuts down the pro-survival signals from the BCR, leading to the induction of apoptosis (programmed cell death) in malignant B-cells.[3][14] Furthermore, idelalisib has been shown to disrupt signaling from CXCR4 and CXCR5, chemokine receptors involved in the trafficking and homing of B-cells to protective microenvironments like the lymph nodes and bone marrow.[4][14] This disruption mobilizes malignant cells into the peripheral blood, where they are more susceptible to therapeutic agents.[3]
Comparative Pharmacological Profile
While both compounds target PI3Kδ, their selectivity, potency, and intended clinical applications differ. Idelalisib's development was focused on B-cell malignancies, whereas this compound was optimized for respiratory diseases.
| Parameter | This compound | Idelalisib | Reference(s) |
| Primary Target | PI3Kδ | PI3Kδ | [10],[3] |
| Potency (pIC50) | 10.1 | ~8.45 (IC50 = 3.5 nM) | [10],[6] |
| Selectivity | >500-fold vs. other PI3K isoforms | ~281-fold vs. PI3Kα~159-fold vs. PI3Kβ>1124-fold vs. PI3Kγ | [10],[6] |
| Therapeutic Area | Investigational (Respiratory Disease) | Approved (B-Cell Malignancies) | [11],[9] |
| Cellular Effects | Inhibits IFNγ and IL-2 production | Induces apoptosis, inhibits pAkt, disrupts B-cell trafficking | [12],[14],[13] |
| Note: pIC50 for idelalisib calculated from IC50 for comparative purposes. |
Preclinical and Clinical Efficacy
Direct comparative efficacy studies are unavailable; therefore, this section summarizes key findings from separate investigations.
Idelalisib: Clinical Performance
Idelalisib has demonstrated significant efficacy in clinical trials for various B-cell cancers.[2]
| Indication | Trial Details | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Relapsed CLL | Phase 3 (Study 116), with Rituximab | 81% (vs. 13% for Placebo + Rituximab) | Not Reached (vs. 5.5 months for Placebo) | [15],[16] |
| Relapsed Follicular Lymphoma (FL) | Phase 2 (Study 101-09), Monotherapy | 54-57% | 11 months | [5],[16] |
| Relapsed Small Lymphocytic Lymphoma (SLL) | Phase 2 (Study 101-09), Monotherapy | 58-61% | 11.9 months (duration of response) | [17],[15] |
This compound: Preclinical Performance
This compound has shown potent activity in preclinical models, primarily those relevant to inflammatory respiratory conditions.
| Model / Assay | Key Finding | Reference(s) |
| Human Lung Parenchyma Assay | Inhibited IFNγ and IL-2 production with pIC50s of 8.7 and 8.5, respectively. | [12] |
| Rat Acute OVA Model | Protected against eosinophil recruitment with an ED50 of 35 µg/kg. | [10] |
| Rat Pharmacokinetics | Exhibited high clearance and low oral bioavailability (<2%). | [10],[12] |
Experimental Protocols and Methodologies
Evaluating the efficacy of PI3Kδ inhibitors involves a standard set of biochemical, cellular, and functional assays.
General Experimental Workflow
The typical workflow for characterizing a kinase inhibitor like this compound or idelalisib involves a multi-step process from initial target binding to functional cellular outcomes.
Key Experimental Methodologies
-
Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
-
Protocol:
-
Recombinant human PI3Kδ enzyme is incubated with a lipid substrate (e.g., PIP2) and ATP in a reaction buffer.
-
The inhibitor (this compound or idelalisib) is added in a series of dilutions.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The amount of ADP produced (correlating with kinase activity) is quantified, often using a luminescence-based assay system (e.g., ADP-Glo™).
-
Data are plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated using non-linear regression.
-
-
-
Western Blot for Phospho-Akt (Cellular)
-
Objective: To confirm target engagement in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
-
Protocol:
-
B-cell lines (e.g., MEC-1) or primary CLL cells are cultured.[7]
-
Cells are treated with various concentrations of the inhibitor for a specified duration.
-
Cells are stimulated with an activating agent (e.g., anti-IgM) to induce BCR signaling.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for phosphorylated Akt (e.g., pAkt Ser473) and total Akt (as a loading control).[7][13]
-
Following incubation with secondary antibodies, protein bands are visualized using chemiluminescence, and band densities are quantified.
-
-
-
Apoptosis/Cell Viability Assay (Functional)
-
Objective: To measure the functional consequence of PI3Kδ inhibition on cell survival.
-
Protocol:
-
B-cells are seeded in multi-well plates and treated with a dose range of the inhibitor.
-
After a prolonged incubation period (e.g., 24-72 hours), cell viability is assessed.
-
For apoptosis, cells can be stained with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker) and analyzed by flow cytometry.
-
Alternatively, cell viability can be measured using metabolic assays such as MTT or CellTiter-Glo®, which quantify the number of live cells.
-
-
Summary and Conclusion
This compound and idelalisib are both potent and highly selective inhibitors of the PI3Kδ enzyme, a critical node in the B-cell receptor signaling pathway.
-
Idelalisib is a clinically validated therapeutic agent, approved for the treatment of specific B-cell malignancies.[9][16] Its efficacy in inducing apoptosis and disrupting B-cell homing is well-documented through extensive clinical trials.[3][5]
-
This compound is a powerful research tool and investigational compound, primarily explored for its anti-inflammatory effects in respiratory diseases.[11][18] Its high potency (pIC50 of 10.1) and selectivity make it an excellent candidate for preclinical studies aimed at understanding the role of PI3Kδ in various biological contexts, including oncology.[10]
For researchers in B-cell biology, idelalisib serves as the benchmark for clinical efficacy, while this compound represents a valuable tool for preclinical investigation, potentially with a different pharmacokinetic and safety profile. Future research could explore the potential of compounds like this compound in hematological malignancies, leveraging the clinical success established by idelalisib.
References
- 1. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bloodcancerunited.org [bloodcancerunited.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound | PI3Kδ inhibitor | CAS 1254036-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 13. A potential therapeutic strategy for chronic lymphocytic leukemia by combining Idelalisib and GS-9973, a novel spleen tyrosine kinase (Syk) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 16. gilead.com [gilead.com]
- 17. onclive.com [onclive.com]
- 18. selleckchem.com [selleckchem.com]
GSK2292767: A Comparative Analysis of its Selectivity Profile Against PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of GSK2292767's performance against other phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, particularly cancer and inflammatory conditions. The Class I PI3K family consists of four isoforms (α, β, γ, and δ), each with distinct tissue distribution and physiological functions. The development of isoform-selective PI3K inhibitors is a key strategy in precision medicine to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of the selectivity profile of this compound, a potent PI3Kδ inhibitor, against other well-characterized PI3K inhibitors.
Comparative Selectivity of PI3K Inhibitors
The inhibitory activity of this compound and other representative PI3K inhibitors against the four Class I PI3K isoforms (α, β, γ, and δ) is summarized in Table 1. The data, presented as half-maximal inhibitory concentration (IC50) values, highlights the varying degrees of potency and selectivity of these compounds.
Table 1: Selectivity Profile of PI3K Inhibitors Against Class I Isoforms
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Primary Target(s) |
| This compound | ~40 | ~40 | ~40* | 0.079[1] | δ |
| Alpelisib (BYL719) | 5[2][3] | 1200[3] | 250[3] | 290[3] | α |
| Idelalisib (CAL-101) | 8600[4][5] | 4000[4][5] | 2100[4][5] | 2.5[6][7] | δ |
| Duvelisib (IPI-145) | 1602[8][9] | 85[8][9] | 27[6][8] | 2.5[6][8][9] | δ, γ |
*Note: The IC50 values for this compound against PI3Kα, β, and γ are estimated based on the reported pIC50 of 10.1 for PI3Kδ and its >500-fold selectivity for PI3Kδ over the other isoforms[1]. The pIC50 of 10.1 for PI3Kδ was converted to an IC50 of approximately 0.079 nM.
Understanding the PI3K Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Once activated, AKT phosphorylates a wide array of downstream substrates, thereby regulating fundamental cellular functions.
Caption: The PI3K/AKT signaling pathway.
Experimental Methodologies: PI3K HTRF Assay
The determination of inhibitor potency against different PI3K isoforms is commonly performed using a biochemical assay, such as the Homogeneous Time-Resolved Fluorescence (HTRF®) assay. This assay provides a robust and sensitive method for measuring PI3K activity in a high-throughput format.
Principle of the HTRF Assay
The PI3K HTRF® assay is a competitive immunoassay that measures the production of PIP3. The assay utilizes a Europium cryptate-labeled anti-GST antibody (donor) and a d2-labeled biotinylated-PIP3 tracer (acceptor). In the absence of PIP3 produced by the kinase reaction, the donor and acceptor are brought into close proximity through a GST-tagged PH domain that binds to the biotinylated-PIP3, resulting in a high FRET signal. When PI3K is active, it produces unlabeled PIP3, which competes with the d2-labeled biotinylated-PIP3 for binding to the GST-PH domain. This competition leads to a decrease in the FRET signal, which is proportional to the activity of the PI3K enzyme.
Experimental Workflow
Caption: Workflow of a typical PI3K HTRF assay.
Detailed Protocol
The following is a generalized protocol for a PI3K HTRF® assay in a 384-well plate format. Specific concentrations and incubation times may need to be optimized for different PI3K isoforms and inhibitors.
-
Reagent Preparation:
-
Prepare a 1x reaction buffer containing MgCl2 and DTT.
-
Dilute the PI3K enzyme to the desired concentration in the reaction buffer.
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in the reaction buffer.
-
Prepare the PIP2 substrate and ATP solutions in the reaction buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the inhibitor solution or vehicle (for control).
-
Add the PI3K enzyme solution to all wells except the negative control wells.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents, which include the GST-tagged PH domain, the Europium cryptate-labeled anti-GST antibody, and the d2-labeled biotinylated-PIP3 tracer.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes to overnight) to allow for the binding equilibrium to be reached.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This comprehensive guide provides a comparative overview of the selectivity profile of this compound and other PI3K inhibitors, along with the necessary experimental context for researchers in the field of drug discovery and development. The provided data and protocols serve as a valuable resource for the evaluation and characterization of novel PI3K-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
Validating GSK2292767 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound reaches and binds to its intended molecular target within a cell is a cornerstone of modern drug discovery. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of GSK2292767, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Effective engagement of PI3Kδ is critical for the therapeutic modulation of immune cell signaling, particularly in the context of respiratory diseases.
This document outlines experimental protocols for assessing the interaction of this compound with PI3Kδ in a cellular environment and compares its activity with another well-characterized PI3Kδ inhibitor, Idelalisib (CAL-101).
Introduction to this compound and its Target
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PI3Kδ, an enzyme predominantly expressed in leukocytes. PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival, proliferation, and differentiation. In immune cells, activation of the B-cell receptor (BCR) or other cell surface receptors leads to the activation of PI3Kδ, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting PI3Kδ, this compound can effectively block this signaling cascade, leading to a reduction in immune cell activation and function.
Comparison of Cellular Target Engagement Methods
The validation of target engagement in a cellular context can be approached through direct and indirect methods. Direct methods, such as the Cellular Thermal Shift Assay (CETSA), measure the physical interaction between the compound and its target protein. Indirect methods, like Western blotting for downstream signaling, assess the functional consequences of this interaction.
Data Presentation: this compound vs. Alternative PI3Kδ Inhibitor
The following table summarizes the quantitative data for this compound and a comparable PI3Kδ inhibitor, Idelalisib.
| Compound | Target | Assay Type | Metric | Value | Cell/System | Reference |
| This compound | PI3Kδ | Biochemical | pIC50 | 10.1 | Cell-free | [1] |
| PI3Kδ | Cellular (Functional) | pIC50 (IFNγ production) | 8.7 | Human Lung Parenchyma | [1] | |
| PI3Kδ | Cellular (Functional) | pIC50 (IL-2 production) | 8.5 | Human Lung Parenchyma | [1] | |
| Idelalisib (CAL-101) | PI3Kδ | Biochemical | IC50 | 2.5 nM | Cell-free | [2][3] |
| PI3Kδ | Cellular (p-Akt) | EC50 | 0.1 - 1.0 µM | SU-DHL-5, KARPAS-422, CCRF-SB cells | [2] | |
| PI3Kδ | Cellular (Functional) | EC50 (CD63 expression) | 8 nM | Primary Basophils | [2] | |
| PI3Kδ | Cellular (Functional) | EC50 (B-cell proliferation) | 6 nM | B-cells | [4] |
Mandatory Visualizations
References
- 1. Interleukin-22 Is Produced by Invariant Natural Killer T Lymphocytes during Influenza A Virus Infection: POTENTIAL ROLE IN PROTECTION AGAINST LUNG EPITHELIAL DAMAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GSK2292767's Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GSK2292767 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The δ isoform of PI3K is highly expressed in leukocytes, making it a key target for hematological malignancies and inflammatory diseases. This guide provides a comparative analysis of the effects of this compound across different cell lines, summarizing key quantitative data and detailing the experimental protocols used to generate these findings.
Quantitative Data Summary
| Cell Line | Cell Type | Assay Type | IC50 (nM) | Reference |
| Human Lung Parenchyma | Mixed immune and stromal cells | IFNγ and IL-2 production | pIC50 8.7 and 8.5 (equivalent to ~2 nM and ~3 nM) | [1] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines (e.g., Loucy) | Leukemia | Cell Viability (MTT Assay) | Potentially sensitive to dual γ/δ inhibition, specific this compound IC50 not provided. |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K signaling pathway targeted by this compound and a general workflow for assessing its effects on cell viability.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of results. Below are generalized protocols for common assays used to evaluate the effects of compounds like this compound. Specific parameters may need to be optimized for different cell lines.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Cell culture medium
-
6-well plates or T25 flasks
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with different concentrations of this compound for a specified duration. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Conclusion
This compound demonstrates potent and selective inhibition of PI3Kδ. While its effects are most pronounced in immune cells, its activity in other cell types warrants further investigation. The provided data and protocols serve as a foundational guide for researchers to design and interpret experiments aimed at cross-validating the effects of this compound in a variety of cellular contexts. The lack of a comprehensive public dataset highlights the need for further comparative studies to fully elucidate the therapeutic potential of this compound across different diseases.
References
GSK2292767 as a Control Compound for PI3K Delta Studies: A Comparative Guide
In the landscape of immunological and cancer research, the precise modulation of signaling pathways is paramount for elucidating disease mechanisms and developing targeted therapies. The Phosphoinositide 3-kinase delta (PI3Kδ) isoform, predominantly expressed in hematopoietic cells, has emerged as a critical regulator of immune cell function, making it a key target for a range of inflammatory diseases and hematological malignancies. For researchers investigating this pathway, the selection of appropriate control compounds is crucial for the validation of experimental findings. This guide provides a comprehensive comparison of GSK2292767 as a control compound for PI3Kδ studies, alongside other widely used inhibitors, idelalisib (CAL-101) and IC87114.
Introduction to PI3K Delta Inhibitors
This compound is a potent and highly selective inhibitor of PI3Kδ, demonstrating over 500-fold selectivity against other PI3K isoforms.[1][2] Its high selectivity and potency make it an excellent tool for dissecting the specific roles of PI3Kδ in various cellular processes. As a control compound, it allows researchers to confidently attribute observed effects to the inhibition of PI3Kδ.
For a robust comparison, this guide includes two other well-characterized PI3Kδ inhibitors:
-
Idelalisib (CAL-101): The first PI3Kδ inhibitor to receive regulatory approval for the treatment of certain B-cell malignancies.[3][4] It is a highly selective and orally bioavailable inhibitor.[5]
-
IC87114: A potent and selective, cell-permeable inhibitor of the p110δ catalytic subunit of PI3K.[6][7] It is widely used in preclinical research to probe the function of PI3Kδ.
Comparative Analysis of PI3K Delta Inhibitors
The efficacy and utility of a kinase inhibitor are defined by its potency and selectivity. The following tables summarize the key quantitative data for this compound, idelalisib, and IC87114, providing a clear comparison for researchers selecting a control compound.
Table 1: In Vitro Potency Against PI3K Delta
| Compound | Target | pIC50 | IC50 (nM) |
| This compound | PI3Kδ | 10.1 | ~0.08 |
| Idelalisib (CAL-101) | p110δ | - | 2.5 |
| IC87114 | PI3Kδ | - | 500 |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Selectivity Profile Against Class I PI3K Isoforms
| Compound | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) | Fold Selectivity (δ vs others) |
| This compound | >500-fold vs δ | >500-fold vs δ | >500-fold vs δ | ~0.08 nM | >500 |
| Idelalisib (CAL-101) | 40-300-fold vs δ | 40-300-fold vs δ | 40-300-fold vs δ | 2.5 nM | 40-300 |
| IC87114 | >100 µM | 75 µM | 29 µM | 0.5 µM | >200 (vs α), 150 (vs β), 58 (vs γ) |
Signaling Pathway and Experimental Workflows
To understand the context in which these inhibitors operate, it is essential to visualize the PI3Kδ signaling pathway and the experimental workflows used to assess their activity.
Caption: The PI3K Delta Signaling Pathway.
The diagram above illustrates the canonical PI3Kδ signaling cascade. Activation of cell surface receptors like RTKs and GPCRs recruits and activates PI3Kδ.[8] PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting proteins like AKT and PDK1 to the membrane, leading to AKT activation.[8] Activated AKT, in turn, modulates a plethora of downstream targets that regulate crucial cellular functions such as cell survival, growth, and proliferation.[8][9] PI3Kδ inhibitors like this compound block the kinase activity of PI3Kδ, thereby preventing the generation of PIP3 and subsequent downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
Comparative Guide to PI3Kδ Inhibitors: Reproducibility of Published Data on GSK2292767
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published data on the phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, GSK2292767, alongside other relevant PI3Kδ inhibitors, nemiralisib (GSK2269557) and idelalisib. The information is intended to provide an objective overview of their performance based on available experimental data, aiding in the design and interpretation of future research.
Introduction to PI3Kδ Inhibition in Respiratory Diseases
The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is predominantly expressed in leukocytes and plays a crucial role in immune cell signaling, recruitment, and activation. This has made it an attractive therapeutic target for inflammatory conditions, particularly respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where leukocyte infiltration and activation are key pathological features. This compound is a potent and selective PI3Kδ inhibitor that has been investigated for the treatment of these conditions.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and its comparators based on published literature.
Table 1: In Vitro Potency and Selectivity of PI3Kδ Inhibitors
| Compound | Target | pIC50 | IC50 (nM) | pKi | Ki (nM) | Selectivity vs. PI3Kα (fold) | Selectivity vs. PI3Kβ (fold) | Selectivity vs. PI3Kγ (fold) |
| This compound | PI3Kδ | 10.1[1][2] | - | - | 0.079[3] | >1000[3] | >1000[3] | >1000[3] |
| Nemiralisib (GSK2269557) | PI3Kδ | - | - | 9.9[4] | - | >1000[4] | >1000[4] | >1000[4] |
| Idelalisib (CAL-101) | PI3Kδ | - | 2.5[5] | - | - | 40-300[5] | 40-300[5] | 40-300[5] |
Table 2: Cellular Activity of PI3Kδ Inhibitors
| Compound | Assay | Cell Type | IC50 (nM) |
| This compound | IFN-γ production inhibition | Human lung parenchyma | 1.9[3] |
| IL-2 production inhibition | Human lung parenchyma | 3.16[3] | |
| Nemiralisib (GSK2269557) | IFNγ production inhibition | Human PBMCs | pIC50 = 9.7[4] |
| Idelalisib (CAL-101) | B-cell proliferation | Primary human B-cells | 6[6] |
| Basophil activation (CD69) | Human basophils | 8.9[6] | |
| Proliferation | TMD8 (DLBCL cell line) | 24[7] |
Table 3: In Vivo Efficacy of PI3Kδ Inhibitors
| Compound | Animal Model | Endpoint | ED50 |
| This compound | Brown Norway rat acute ovalbumin model | Eosinophil recruitment | 35 µg/kg[1][3] |
| Nemiralisib (GSK2269557) | Brown Norway rat acute ovalbumin model | Eosinophil recruitment | 67 µg/kg |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility of published findings. Below are representative protocols for assays commonly used to characterize PI3Kδ inhibitors.
PI3Kδ Enzyme Inhibition Assay (Luminescent Kinase Assay)
This protocol is a generalized procedure for determining the in vitro potency of a compound against purified PI3Kδ enzyme.
Materials:
-
Recombinant human PI3Kδ enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
-
ATP solution
-
PIP₂ (phosphatidylinositol 4,5-bisphosphate) substrate
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the PI3Kδ enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP₂ substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
The luminescent signal is proportional to the amount of ADP generated and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-Akt (Ser473) Western Blot Assay
This assay measures the inhibition of PI3Kδ signaling in a cellular context by quantifying the phosphorylation of its downstream target, Akt.
Materials:
-
Leukocytic cell line (e.g., Jurkat, Ramos)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Stimulating agent (e.g., anti-IgM for B-cells, anti-CD3/CD28 for T-cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 10-30 minutes) to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for loading control.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. Determine the IC50 of the compound for inhibiting Akt phosphorylation.
In Vivo Model of Ovalbumin (OVA)-Induced Lung Inflammation
This animal model is used to assess the efficacy of anti-inflammatory compounds in a setting of allergic airway inflammation.
Materials:
-
Brown Norway rats (or other suitable rodent strain)
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Test compound (e.g., this compound)
-
Vehicle for compound administration
-
Nebulizer or intratracheal instillation equipment
-
Materials for bronchoalveolar lavage (BAL) and cell counting
Procedure:
-
Sensitization: Sensitize the animals by intraperitoneal injection of OVA emulsified in alum on day 0 and day 7.
-
Challenge: On a later day (e.g., day 14), challenge the sensitized animals with an aerosolized solution of OVA for a defined period (e.g., 30 minutes).
-
Treatment: Administer the test compound (e.g., this compound) or vehicle to the animals at a specified time before or after the OVA challenge. The route of administration can be varied (e.g., intratracheal, intranasal, oral).
-
Assessment: At a predetermined time point after the challenge (e.g., 24 or 48 hours), euthanize the animals and perform a bronchoalveolar lavage (BAL) to collect lung inflammatory cells.
-
Perform a total cell count on the BAL fluid and a differential cell count (e.g., using cytospin preparations stained with a Romanowsky-type stain) to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Calculate the percent inhibition of eosinophil recruitment for each treatment group compared to the vehicle-treated, OVA-challenged group.
-
Determine the ED50 (effective dose for 50% inhibition) of the compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the PI3Kδ signaling pathway and a typical experimental workflow for evaluating PI3Kδ inhibitors.
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors | PLOS One [journals.plos.org]
A Head-to-Head In Vitro Comparison of PI3K Delta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical mediator of cell proliferation, survival, and differentiation. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, playing a crucial role in B-cell receptor (BCR) signaling. This has made it a prime therapeutic target for B-cell malignancies and inflammatory diseases.[1] The development of selective PI3Kδ inhibitors has marked a significant advancement in the treatment of these conditions. However, the landscape of these inhibitors is evolving, with next-generation compounds aiming to improve upon the efficacy and safety profiles of their predecessors.
This guide provides an objective, data-driven head-to-head comparison of several PI3Kδ inhibitors based on their in vitro performance, offering valuable insights for researchers and drug development professionals.
Biochemical Potency and Isoform Selectivity
A key determinant of a PI3K inhibitor's therapeutic index is its selectivity for the δ isoform over other Class I PI3K isoforms (α, β, γ). Off-target inhibition, particularly of the ubiquitously expressed PI3Kα and PI3Kβ isoforms, can lead to toxicities such as hyperglycemia and hypertension.[1] The following table summarizes the in vitro biochemical potency (IC50) of various PI3Kδ inhibitors against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| Parsaclisib | - | - | - | - |
| Idelalisib (CAL-101) | 1089 | 664 | 25 | 7 |
| Duvelisib | - | - | - | - |
| Umbralisib | - | - | - | - |
| PI3KD-IN-015 | 60 | 100 | 125 | 5 |
| GDC-0941 | 22 | 137 | 40 | 12 |
| Pilaralisib (XL147) | 39 | - | 23 | 36 |
| TG100-115 | - | - | 83 | 235 |
| PI-103 | 2 | 3 | 15 | 3 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Pictilisib (GDC-0941) | 3 | - | - | 3 |
| TG100713 | 165 | 215 | 50 | 24 |
| AZD8154 | 61 | 1400 | 0.79 | 0.69 |
Note: IC50 values can vary based on assay conditions. Data are compiled from multiple sources for comparison.[1][2][3][4][5]
Cellular Activity and Pathway Inhibition
Beyond biochemical potency, it is crucial to assess the activity of these inhibitors in a cellular context. Cellular assays measure the ability of a compound to inhibit the PI3Kδ pathway within a living cell, providing a more physiologically relevant measure of potency (EC50).
| Inhibitor | Cellular EC50 (nM) against PI3Kδ |
| PI3KD-IN-015 | 13 |
| Idelalisib (CAL-101) | 2.3 |
| GDC-0941 | 4.3 |
Source: Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances[3]
Inhibition of PI3Kδ blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors like AKT, a key kinase that promotes cell survival and proliferation.[1][6]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Caption: PI3Kδ signaling pathway in B-cells and the point of inhibition.
Caption: A typical experimental workflow for comparing PI3Kδ inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of in vitro data. Below are outlines of key experimental protocols used to characterize PI3Kδ inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the recombinant PI3K enzyme, the lipid substrate PIP2, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-AKT (p-AKT) Western Blot Assay
This assay measures the level of phosphorylated AKT (a downstream target of PI3K) in cells to assess the cellular potency of an inhibitor.
Objective: To determine the half-maximal effective concentration (EC50) of a compound for inhibiting the PI3K signaling pathway in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Raji)
-
Cell culture medium and supplements
-
Test inhibitors
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and culture until they reach the desired confluency.
-
Optionally, serum-starve the cells for 3-4 hours to reduce basal PI3K activity.
-
Pre-treat the cells with various concentrations of the PI3K inhibitor or a vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-30 minutes) to activate the PI3K pathway.[3][6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.[6]
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-AKT and total AKT.
-
Normalize the phospho-AKT signal to the total AKT signal.
-
Plot the normalized phospho-AKT levels against the inhibitor concentration to determine the EC50 value.
-
Conclusion
The in vitro comparison of PI3K delta inhibitors reveals a spectrum of potencies and selectivities. While first-generation inhibitors like idelalisib demonstrated the clinical potential of targeting this pathway, they also highlighted the importance of isoform selectivity to mitigate off-target toxicities.[1] Next-generation inhibitors are being developed with the goal of improving this selectivity profile. The data presented in this guide, along with the detailed experimental protocols, provide a framework for the continued evaluation and development of novel PI3Kδ inhibitors. Researchers and clinicians can leverage this information to make informed decisions in their pursuit of more effective and safer therapies for B-cell malignancies and other related disorders.
References
Safety Operating Guide
Proper Disposal of GSK2292767: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of GSK2292767, a potent and selective PI3Kδ inhibitor. Adherence to these procedures is vital to mitigate potential hazards to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent accidental release. The compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[4]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety and handling information for this compound.
| Parameter | Value | Source |
| Hazard Classification | Acute Toxicity: Oral, Category 4; Aquatic Toxicity (Acute), Category 1; Aquatic Toxicity (Chronic), Category 1 | [1] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statements | P264: Wash hands thoroughly after handling; P273: Avoid release to the environment; P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell; P330: Rinse mouth; P391: Collect spillage | [1] |
| Short-Term Storage | 0 - 4 °C (days to weeks) | [4] |
| Long-Term Storage | -20 °C (months to years) | [4] |
Disposal Protocol
The disposal of this compound must be conducted in a manner that avoids environmental contamination. Due to its high aquatic toxicity, it must not be disposed of down the drain.
Step-by-Step Disposal Procedure:
-
Containment: Ensure any waste containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and solutions, is collected in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Classification: The waste should be classified as hazardous chemical waste, with specific notation of its acute oral toxicity and high aquatic toxicity.
-
Spill Management: In the event of a spill, prevent further leakage or spillage if it is safe to do so.[5] Cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal.[2][3] Do not let the product enter drains.[2][3][5]
-
Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a licensed hazardous waste disposal service.
-
Documentation: Maintain accurate records of the disposed of quantities and the date of disposal, in accordance with laboratory and institutional guidelines.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Precautions for GSK2292767
When working with the potent and selective PI3Kδ inhibitor, GSK2292767, researchers must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal for both solid and solution forms of the compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and depends on the form of the compound being handled and the nature of the procedure.
Handling Solid Compound:
When weighing or otherwise manipulating the powdered form of this compound, the primary risks are inhalation of airborne particles and skin contact. Engineering controls, such as a certified chemical fume hood or a powder containment hood, are the first line of defense.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated without exposing the skin. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Prevents inhalation of fine powder particles. |
| Eye Protection | Chemical splash goggles | Protects eyes from airborne powder and potential splashes. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Shoe Covers | Disposable shoe covers | Protects personal footwear and prevents tracking of the compound outside the work area. |
Handling Solutions:
When this compound is in solution (e.g., dissolved in DMSO), the primary risk shifts to splashes and spills.[1]
| PPE Component | Specification | Purpose |
| Gloves | Nitrile gloves | Protects against skin contact with the solution. |
| Eye Protection | Chemical splash goggles or a face shield | Provides protection against splashes to the eyes and face. |
| Lab Coat | Standard laboratory coat | Protects against minor spills and contamination of personal clothing. |
Operational and Disposal Plans
Engineering Controls:
-
Solid Form: Always handle solid this compound in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Solutions: While a fume hood is still recommended, procedures with dilute solutions may be performed on a bench with appropriate caution and PPE.
Spill Management:
-
Solid Spills: Gently cover the spill with absorbent material to avoid raising dust. Moisten the material with a suitable solvent (e.g., isopropanol) and carefully wipe it up. Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Liquid Spills: Absorb the spill with an inert absorbent material. Clean the area with a suitable solvent. Dispose of all contaminated materials as hazardous waste.
Disposal:
-
All waste materials contaminated with this compound, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for ensuring safety when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
